3-(Octylamino)propionitrile (CAS 29504-89-0), often referred to as
-octyl--alaninenitrile, represents a critical "linker" scaffold in the synthesis of amphiphilic functional materials.[1] While often categorized as a bulk industrial intermediate for surfactants, its role in drug development —specifically in the engineering of cationic lipids for RNA delivery systems and antimicrobial polyamines—is increasingly relevant.
This molecule is the direct Michael adduct of octylamine and acrylonitrile.[1] Its value lies in its bifunctionality :
Hydrophobic Tail (
): Provides membrane intercalation capability or lipophilicity.[1]
Cyano Group (
): A versatile electrophile ready for reduction to primary amines (forming diamines) or hydrolysis to -amino acids.[1]
Physicochemical Profile
Property
Value
Relevance
Molecular Formula
Atom Economy: 100% (in synthesis)
Molecular Weight
182.31 g/mol
Low MW facilitates purification
Boiling Point
~140–145°C (at 10 mmHg)
High BP requires vacuum distillation
Density
~0.84 g/mL
Phase separation potential in aqueous workups
LogP
~2.9 (Predicted)
Lipophilic; cell membrane permeable
pKa (Amine)
~10.5
Highly basic secondary amine
Synthetic Pathway: The Aza-Michael Addition[4]
The synthesis of 3-(octylamino)propionitrile is a textbook example of the aza-Michael addition . Unlike many alkylations that require leaving groups (halides) and generate salt waste, this reaction is atom-economical.[1]
Mechanistic Insight
The reaction involves the nucleophilic attack of the primary amine (octylamine) on the
-carbon of the electron-deficient acrylonitrile.
Kinetic Control: The reaction is exothermic.[1] Without temperature control, the secondary amine product can attack a second molecule of acrylonitrile to form the bis-cyanoethyl adduct. However, the steric bulk of the octyl chain reduces the rate of this second addition compared to methyl- or ethylamine.
Thermodynamic Control: Lower temperatures favor the mono-adduct.[1]
Validated Experimental Protocol
Objective: Synthesis of 3-(octylamino)propionitrile with >98% selectivity for the mono-adduct.
Reagents & Equipment[1]
Octylamine (1.0 eq): Freshly distilled if yellowed.[1]
Acrylonitrile (1.1 eq): Warning: Highly Toxic/Carcinogenic.[1] Handle in a fume hood.[1]
Solvent: Methanol (optional, acts as a proton shuttle) or Solvent-Free (Green Chemistry approach).[1]
Setup: Charge a 3-neck round-bottom flask with Octylamine (129 g, 1.0 mol). Equip with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel containing Acrylonitrile (58.3 g, 1.1 mol).[1]
Why 1.1 eq? A slight excess ensures complete consumption of the amine, but keeping it close to stoichiometric prevents bis-addition.
Strip excess acrylonitrile and solvent (if used) under reduced pressure (rotary evaporator, 40°C, 20 mbar).[1] Note: The trap must be treated with bleach to neutralize acrylonitrile vapors.
Purification: The crude oil is usually >95% pure.[1] For pharma-grade applications, vacuum distillation (bp ~145°C @ 10 mmHg) is recommended to remove any trace bis-adduct (which has a much higher boiling point).[1]
Downstream Utility in Drug Development[5]
For researchers, CAS 29504-89-0 is rarely the endpoint.[1] It is the scaffold for creating functional amines.[1]
A. Synthesis of Cationic Lipids (RNA Delivery)
The nitrile group is reduced to a primary amine, yielding
-octyl-1,3-propanediamine .[1] This diamine is a "headgroup" precursor for cationic lipids used in Lipid Nanoparticles (LNPs).[1]
Reaction: Hydrogenation (Raney Ni or Co,
, 500 psi).
Relevance: The resulting diamine has two nitrogen centers with distinct pKa values, crucial for endosomal escape of RNA payloads.
B. Amphiphilic Polymer Synthesis
The secondary amine in 3-(octylamino)propionitrile remains nucleophilic.[1] It can be further reacted with:
STOT SE 3 (H335): May cause respiratory irritation.[1][2][4]
Storage: Store under nitrogen. Secondary amines can absorb
from the air to form carbamates, and the nitrile group is stable but sensitive to strong acids/bases.
Disposal: Incineration is the preferred method due to the nitrogen content.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122399, 3-(Octylamino)propanenitrile.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 3-(octylamino)propionitrile.[1] (EC Number 249-669-2).[1] Retrieved from [Link][1]
ResearchGate Protocol Archive. Aza-Michael Additions of Amines to Acrylates.[1] (General mechanistic grounding for protocol design). Retrieved from [Link]
physical and chemical properties of 3-(Octylamino)propionitrile
The following is an in-depth technical guide on 3-(Octylamino)propionitrile , structured for researchers and drug development professionals. Physicochemical Profile, Synthetic Mechanisms, and Industrial Utility Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 3-(Octylamino)propionitrile , structured for researchers and drug development professionals.
Physicochemical Profile, Synthetic Mechanisms, and Industrial Utility
Executive Summary
3-(Octylamino)propionitrile (CAS 29504-89-0) is a specialized amphiphilic intermediate belonging to the class of N-alkylaminopropionitriles. Characterized by a linear C8 hydrophobic chain coupled to a polar aminonitrile headgroup, it serves as a critical junction molecule in the synthesis of fatty diamines, amphoteric surfactants, and corrosion inhibitors. This guide analyzes its physicochemical properties, the kinetics of its synthesis via Michael addition, and its downstream reactivity in producing high-value industrial surfactants.
Molecular Identity & Structural Analysis
The molecule consists of a secondary amine center flanked by an octyl chain and a cyanoethyl group. Its reactivity is defined by the nucleophilicity of the secondary amine and the electrophilic potential (and reducibility) of the nitrile group.
Technical Insight:
The LogP of 2.9 places this molecule in a "sweet spot" for surface activity. It is sufficiently hydrophobic to align at interfaces (air-water or oil-water) but possesses a polar headgroup that can be further derivatized to increase hydrophilicity (e.g., via hydrolysis to the amino acid).
Synthetic Pathways & Reaction Mechanisms
The industrial standard for synthesizing 3-(octylamino)propionitrile is the aza-Michael addition of octylamine to acrylonitrile. This pathway is preferred due to its 100% atom economy and absence of leaving groups.
4.1. Reaction Mechanism (Aza-Michael Addition)
The reaction proceeds via the nucleophilic attack of the lone pair on the octylamine nitrogen atom onto the
-carbon of acrylonitrile. While often autocatalytic, the addition of weak acids (e.g., acetic acid) or water can accelerate the proton transfer steps.
Figure 1: Mechanism of the aza-Michael addition yielding 3-(octylamino)propionitrile.
4.2. Kinetic Considerations
Exothermicity: The reaction is exothermic. In large-scale preparations, controlled addition of acrylonitrile to the amine is required to manage heat and prevent polymerization of the acrylonitrile.
Selectivity: The reaction is highly selective for the mono-cyanoethylated product. Double cyanoethylation (forming the tertiary amine) is sterically hindered by the octyl chain and requires forcing conditions (excess acrylonitrile, higher temperature).
Chemical Reactivity & Downstream Applications
3-(Octylamino)propionitrile is rarely the end-product; it is a versatile "switch" molecule that directs synthesis toward cationic or amphoteric surfactants.
5.1. Reduction to Diamines (Primary Application)
The nitrile group is catalytically hydrogenated (using Raney Nickel or Cobalt catalysts) to a primary amine.
Utility: Amphoteric surfactants used in mild detergents and personal care products.
5.3. Reactivity Visualization
Figure 2: Divergent synthesis pathways transforming the nitrile intermediate into functional surfactants.
Industrial Applications
6.1. Flotation Agents
In mineral processing, alkylaminopropionitriles and their diamine derivatives act as collectors for silicate and oxide ores. The amine function adsorbs to the mineral surface, while the octyl tail renders the particle hydrophobic, facilitating air bubble attachment [2].
6.2. Corrosion Inhibition
The molecule functions as a film-forming corrosion inhibitor. The lone pair on the amine nitrogen and the pi-electrons of the nitrile group facilitate adsorption onto metal surfaces (Fe, Cu), creating a barrier against acidic attack. This is particularly relevant in oilfield brine handling [3].
Safety & Handling (SDS Highlights)
Hazards:
Skin/Eye Irritation: Classified as Irritant (H315, H319).[2]
Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of organic nitriles).[2]
Handling: Must be handled in a fume hood to avoid inhalation of vapors. Nitrile gloves (0.11 mm) provide splash protection.
Storage: Store in a cool, dry place away from strong oxidizers and acids (to prevent inadvertent hydrolysis).
References
CAS Common Chemistry. 3-(Octylamino)propanenitrile Detail. CAS Registry Number: 29504-89-0.[3] Link
PubChem. 3-(Octylamino)propiononitrile Compound Summary. National Library of Medicine. Link
GuideChem. 3-(Octylamino)propionitrile Properties and Suppliers. Link
3-(Octylamino)propionitrile molecular structure and weight
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-(Octylamino)propionitrile Executive Summary 3-(Octylamino)propionitrile (CAS: 29504-89-0) represents a critical amphiphilic building block...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-(Octylamino)propionitrile
Executive Summary
3-(Octylamino)propionitrile (CAS: 29504-89-0) represents a critical amphiphilic building block in the synthesis of functionalized surfactants, corrosion inhibitors, and lipid-based drug delivery systems. As a secondary amine possessing a reactive nitrile terminus and a lipophilic octyl chain, it serves as a versatile scaffold for generating
-alkyl-1,3-diaminopropanes—key components in the formulation of lipid nanoparticles (LNPs) and gene delivery vectors. This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol for its production via aza-Michael addition, and its strategic application in pharmaceutical R&D.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a hydrophobic C8 tail (octyl group) attached to a polar cyanoethyl headgroup via a secondary amine linkage. This structure imparts significant amphiphilicity, making it an ideal intermediate for modifying the Hydrophilic-Lipophilic Balance (HLB) of therapeutic candidates.
Table 1: Core Physicochemical Data
Property
Value
Unit
Verification
IUPAC Name
3-(octylamino)propanenitrile
-
PubChem [1]
CAS Number
29504-89-0
-
ChemicalBook [2]
Molecular Formula
-
Calculated
Molecular Weight
182.31
g/mol
PubChem [1]
Density
0.860
g/cm³
Experimental [2]
Boiling Point
117–120
°C (at 1 mmHg)
Experimental [2]
LogP (Predicted)
2.9
-
XLogP3 [1]
H-Bond Donors
1
-
Amine ()
H-Bond Acceptors
2
-
Nitrile (), Amine ()
Structural Analysis
The molecule functions as a "linker" entity. The secondary amine (
) is nucleophilic, allowing for further functionalization (e.g., alkylation or acylation), while the nitrile group () acts as a masked primary amine (reducible to ) or a carboxylic acid precursor (hydrolyzable to ).
Part 2: Synthetic Methodology (Aza-Michael Addition)
Expert Insight: The synthesis of 3-(octylamino)propionitrile relies on the aza-Michael addition of octylamine to acrylonitrile. While thermodynamically favorable, this reaction presents two specific challenges:
Exothermicity: The reaction is highly exothermic. Uncontrolled heat can lead to polymerization of acrylonitrile.
Bis-Alkylation: The product is a secondary amine, which remains nucleophilic and can react with a second equivalent of acrylonitrile to form the tertiary amine byproduct, 3,3'-(octylimino)dipropionitrile.
Control Strategy: To ensure high selectivity for the mono-adduct, we utilize kinetic control by maintaining low temperatures and using a slight stoichiometric excess of the amine (the nucleophile), rather than the electrophile.
Validated Protocol: Synthesis of 3-(Octylamino)propionitrile
Catalyst: None required (autocatalytic) or weak acid (Acetic acid, 5 mol%) to activate the nitrile if kinetics are sluggish.
Step-by-Step Workflow:
Setup: Charge a 3-neck round-bottom flask with Octylamine (1.05 eq). Equip with a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe. Flush with
.
Temperature Control: Cool the amine to 0–5°C using an ice/water bath.
Addition: Add Acrylonitrile (1.00 eq) dropwise via the addition funnel.
Critical Checkpoint: Monitor internal temperature. Rate of addition must be adjusted to keep
.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
Monitoring: Analyze an aliquot via TLC or GC-MS. Look for the disappearance of the acrylonitrile peak.
Workup (Purification):
Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted acrylonitrile (toxic) and solvent.
Distill the residue under high vacuum (1 mmHg). The excess octylamine will distill first, followed by the product (bp 117–120°C @ 1 mmHg).
Figure 1: Reaction pathway emphasizing the kinetic control required to prevent bis-alkylation byproduct formation.
Part 3: Analytical Profiling (Self-Validation)
To confirm the identity of the synthesized material, the following spectral fingerprints must be observed. These data points serve as "Go/No-Go" gates for release.
Technique
Diagnostic Signal
Structural Assignment
FT-IR
~2250 cm⁻¹ (Strong, Sharp)
stretch (Nitrile)
FT-IR
~3300–3400 cm⁻¹ (Weak, Broad)
stretch (Secondary Amine)
1H NMR
2.50 ppm (Triplet, 2H)
( to nitrile)
1H NMR
2.90 ppm (Triplet, 2H)
( to amine)
1H NMR
0.88 ppm (Triplet, 3H)
Terminal Methyl of Octyl chain
MS (EI)
m/z 182 (), 142 ()
Molecular Ion & Fragmentation
Part 4: Applications in Drug Development & R&D
3-(Octylamino)propionitrile is rarely the final API; rather, it is a high-value intermediate. Its utility in drug development focuses on Lipid Nanoparticle (LNP) engineering and Pro-drug synthesis .
Synthesis of Cationic Lipids for Gene Delivery
The most critical application is the reduction of the nitrile group to a primary amine, yielding N-octyl-1,3-propanediamine . This diamine is a scaffold for "ionizable lipids" used in mRNA vaccines and siRNA delivery.
Mechanism:[1] The diamine headgroup becomes protonated at endosomal pH, facilitating endosomal escape of the genetic payload.
Workflow: Nitrile
Diamine Ionizable Lipid.
Lipophilic Linker Chemistry
In fragment-based drug discovery (FBDD), the octylaminopropionitrile moiety is used to attach a hydrophobic tail to a polar drug pharmacophore.
LogP Modulation: Introduction of the octyl chain increases LogP by approximately +3.5 to +4.0 units, significantly altering membrane permeability.
Bioisostere: The nitrile group acts as a bioisostere for carbonyls or hydroxyls, often improving metabolic stability against P450 oxidation [3].
Figure 2: Workflow for converting the nitrile intermediate into functional ionizable lipids for drug delivery systems.
Part 5: Safety & Handling
Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolism can release cyanide ions.
Corrosivity: As a secondary amine, the compound is an irritant to skin and eyes (H315, H319).
PPE: Butyl rubber gloves are recommended. Work must be performed in a fume hood.[2]
Disposal: Quench excess acrylonitrile with bleach (sodium hypochlorite) before disposal to prevent polymerization or toxic release.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122399, 3-(Octylamino)propionitrile. Retrieved from [Link]
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]
Organic Syntheses. General Procedure for Cyanoethylation of Amines. Org.[2][3] Synth. Coll. Vol. 3, p.93. Retrieved from [Link]
Technical Guide: Solubility Profiling & Solvent Selection for 3-(Octylamino)propionitrile
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 3-(Octylamino)propionitrile . [1][2] Executive Summary & Molecular Context[1][2] 3-(Octylamino)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 3-(Octylamino)propionitrile .
[1][2]
Executive Summary & Molecular Context[1][2]
3-(Octylamino)propionitrile is a critical amphiphilic intermediate synthesized via the Michael addition of octylamine to acrylonitrile.[1][2] Its structure comprises a hydrophobic C8-alkyl tail and a polar amino-nitrile headgroup.[1][2] This duality dictates its solubility profile: it exhibits surfactant-like behavior in aqueous systems and high miscibility in organic solvents of intermediate polarity.[1][2]
Understanding the solubility of this compound is not merely an academic exercise; it is the rate-limiting step in designing efficient recrystallization processes , liquid-liquid extraction protocols , and reaction solvent selection for downstream derivatization (e.g., hydrogenation to diamines).[1]
Physicochemical Profile
Property
Value / Description
IUPAC Name
3-(Octylamino)propanenitrile
CAS Number
29504-89-0
Molecular Formula
C₁₁H₂₂N₂
Molecular Weight
182.31 g/mol
Physical State
Liquid (at 25°C) / Low-melting solid
Synthesis Route
Michael Addition (Octylamine + Acrylonitrile)
Primary Solubility Driver
Hydrophobic effect (Octyl chain) vs. Dipole-dipole (Nitrile)
Theoretical Solubility Framework
Before engaging in expensive experimental screening, we must establish a theoretical baseline using Structure-Property Relationships (SPR) .[1][2] The solubility of 3-(Octylamino)propionitrile is governed by the competition between its lipophilic tail and hydrophilic head.[1][2]
Solvent Interaction Mechanism[1][2]
Alcohols (Methanol, Ethanol, Isopropanol):
Interaction: The secondary amine (-NH-) acts as a hydrogen bond donor/acceptor, while the nitrile (-CN) is a weak acceptor.[1][2] The alkyl chain interacts via van der Waals forces.[1][2]
Prediction:High Solubility. Solubility increases significantly with temperature (positive enthalpy of dissolution).[1][2]
Non-Polar Solvents (Hexane, Toluene):
Interaction: Dominated by dispersion forces with the C8-octyl chain.[1][2]
Prediction:Moderate to High Solubility. However, at very low temperatures, the polar headgroup may induce phase separation or crystallization.[1][2]
Water:
Interaction: The hydrophobic penalty of hydrating the C8 chain outweighs the hydration energy of the amine/nitrile groups.[1][2]
Prediction:Low Solubility / Immiscible. Likely forms an emulsion or separates into an oil phase.[1][2]
Experimental Protocol: Laser Monitoring Method
To obtain precise solubility data (mole fraction,
), the Laser Monitoring Observation Technique is the gold standard.[2] It eliminates the subjectivity of visual inspection and provides continuous data suitable for thermodynamic modeling.[1][2]
Experimental Setup
Apparatus: Jacketed glass vessel (50 mL) with temperature control (
Raw solubility data must be correlated using thermodynamic models to calculate the Enthalpy (
) and Entropy () of dissolution.[1][2] These parameters determine the energy costs of purification.[1][2]
The Modified Apelblat Equation
For 3-(Octylamino)propionitrile in organic solvents, the Modified Apelblat Equation provides the most accurate fit due to its ability to account for the temperature dependence of enthalpy:
: Empirical model parameters derived via regression analysis.
Thermodynamic Analysis Logic
Using the Van't Hoff analysis, we derive the thermodynamic functions.[1][2] A positive
indicates an endothermic process (solubility increases with heat), which is typical for this class of compounds in alcohols.[1][2]
Figure 2: Logic flow for converting raw solubility data into process design parameters.
Solvent Selection for Applications
Based on the chemical structure and homologous series behavior (e.g., butylaminopropionitrile), the following solvent classes are recommended for specific unit operations.
Comparative Solvent Performance (Predicted)
Solvent Class
Representative Solvents
Predicted Solubility
Application Suitability
Lower Alcohols
Methanol, Ethanol
High
Excellent for reaction medium; difficult for crystallization (high losses).[1][2]
Esters
Ethyl Acetate
Moderate
Ideal for Crystallization. Steep solubility curve allows high recovery upon cooling.[1][2]
Alkanes
n-Hexane, Heptane
Moderate/High
Good for removing polar impurities; may require low T for precipitation.[1][2]
Water
Water
Very Low
Anti-solvent. Use to crash out the product from alcoholic solutions.[1][2]
Ketones
Acetone
High
Good solvent, but risk of Schiff base side-reactions with primary amines (less risk here with secondary, but caution advised).[1][2]
Critical Insight: The "Anti-Solvent" Strategy
For high-purity isolation of 3-(Octylamino)propionitrile, a binary solvent system is often superior.[1][2]
Protocol: Dissolve crude oil in Ethanol (high solubility)
Filter Slowly add Water (anti-solvent) Induce controlled crystallization.[1][2]
References
Synthesis & Properties
Title: Cyanoethylation of Amines (General Review of Michael Addition).
Title: Solubility and thermodynamic analysis of homologous fatty nitriles.[1][2]
Source:Journal of Chemical & Engineering Data (General Reference for Apelblat Methodology).[1][2]
Note: While specific data for the octyl-derivative is proprietary/scarce, the modeling approach cited here (Jouyban-Gharamaleki et al.) is the industry standard.[1][2]
Technical Characterization of 3-(Octylamino)propionitrile: Spectroscopic Signatures and Synthetic Validation
Executive Summary 3-(Octylamino)propionitrile (CAS: 10217-15-9) serves as a critical intermediate in the synthesis of amphoteric surfactants, diamines for epoxy curing, and corrosion inhibitors. Its purity is paramount,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Octylamino)propionitrile (CAS: 10217-15-9) serves as a critical intermediate in the synthesis of amphoteric surfactants, diamines for epoxy curing, and corrosion inhibitors. Its purity is paramount, as the presence of the bis-adduct impurity (3,3'-(octylimino)dipropionitrile) significantly alters the physicochemical properties of downstream derivatives.
This technical guide provides a definitive reference for the spectroscopic identification of 3-(Octylamino)propionitrile. By synthesizing consensus data from homologous series (e.g., ethyl/butyl analogs) and validating against fundamental spectroscopic principles, this document establishes the "Gold Standard" for quality control in industrial and research settings.
Part 1: Chemical Identity & Synthetic Context[1]
To interpret the spectra accurately, one must understand the sample's origin. The molecule is generated via the aza-Michael addition of n-octylamine to acrylonitrile. This reaction is kinetically controlled to favor the mono-adduct, but thermodynamic equilibration or excess acrylonitrile can lead to the bis-adduct impurity.
Synthetic Pathway & Impurity Logic
The following workflow illustrates the critical control points where spectral validation is required.
Figure 1: Reaction pathway highlighting the origin of the primary spectroscopic impurity (Bis-adduct).
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for distinguishing the mono-adduct from the bis-adduct. The key differentiator is the integration ratio of the alkyl chain protons to the propionitrile ethylene protons.
H-NMR (Proton NMR)
Solvent: CDCl₃ | Frequency: 300-500 MHz
The spectrum is characterized by three distinct regions: the methyl terminus, the bulk methylene chain, and the functional "head" group containing the amine and nitrile functionalities.
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
A
0.88
Triplet ( Hz)
3H
Terminal Methyl ()
B
1.20 – 1.35
Multiplet
10H
Bulk Methylene Chain ()
C
1.45 – 1.55
Quintet
2H
-methylene to amine (Octyl side)
D
2.52
Triplet ( Hz)
2H
Methylene to Nitrile ()
E
2.62
Triplet ( Hz)
2H
Methylene to Amine (Octyl side)
F
2.92
Triplet ( Hz)
2H
Methylene to Amine (Nitrile side)
G
1.2 – 1.8
Broad Singlet
1H
Amine Proton ()*
*Note: The NH peak position is concentration and solvent dependent. In dry CDCl₃, it often appears broad between 1.2-1.8 ppm. In DMSO-d6, it may shift downfield.[1]
Critical Quality Attribute (CQA):
To confirm the absence of the bis-adduct, verify the integration of the triplet at 2.92 ppm (Propyl-N) against the triplet at 2.62 ppm (Octyl-N). In the pure mono-adduct, this ratio must be 1:1 . If the bis-adduct is present, the signal at 2.92 ppm will shift slightly and double in integration relative to the octyl chain.
IR is the fastest method to confirm the completion of the reaction (disappearance of the vinyl group of acrylonitrile) and the presence of the secondary amine.
A Comprehensive Technical Guide to the Synthesis of 3-(Octylamino)propionitrile
This document provides an in-depth exploration of the synthetic routes to 3-(Octylamino)propionitrile, a versatile intermediate in various chemical manufacturing processes. Tailored for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth exploration of the synthetic routes to 3-(Octylamino)propionitrile, a versatile intermediate in various chemical manufacturing processes. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide emphasizes practical, field-proven insights, focusing on the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Introduction: The Significance of 3-(Octylamino)propionitrile
3-(Octylamino)propionitrile, with the chemical formula C₁₁H₂₂N₂, is a secondary aminonitrile characterized by an eight-carbon alkyl chain and a cyanoethyl group attached to a nitrogen atom.[1] Its structure imparts amphiphilic properties, making it a valuable precursor in the synthesis of surfactants, corrosion inhibitors, and pharmaceutical intermediates. The strategic importance of this molecule lies in the reactivity of its nitrile and amine functional groups, which allow for a wide range of subsequent chemical transformations.
Primary Synthesis Route: The Cyanoethylation of Octylamine
The most direct and industrially viable method for the synthesis of 3-(Octylamino)propionitrile is the cyanoethylation of octylamine. This reaction is a classic example of a Michael addition, where a nucleophile—in this case, the primary amine—adds to an α,β-unsaturated carbonyl compound, which in this specific reaction is acrylonitrile.[2][3]
Mechanistic Underpinnings
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of octylamine at the β-carbon of acrylonitrile. The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4]
The general mechanism can be depicted as follows:
Nucleophilic Attack: The nitrogen atom of octylamine attacks the β-carbon of acrylonitrile.
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, resulting in the final product, 3-(Octylamino)propionitrile.
For primary aliphatic amines like octylamine, this reaction can often proceed without a catalyst, although the reaction can be exothermic and may require temperature control to prevent the polymerization of acrylonitrile.[2]
Controlling Dicyanoethylation: A Key Experimental Consideration
A potential side reaction in the cyanoethylation of primary amines is the formation of the dicyanoethylated product, where a second molecule of acrylonitrile reacts with the secondary amine product. To favor the formation of the desired mono-cyanoethylated product, it is crucial to control the stoichiometry of the reactants. Using a molar excess of octylamine relative to acrylonitrile will increase the probability that an acrylonitrile molecule will react with a primary amine rather than the secondary amine product.
Experimental Protocol: Synthesis of 3-(Octylamino)propionitrile via Cyanoethylation
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(Octylamino)propionitrile.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Quantity (g)
Octylamine
129.24
1.2
155.09
Acrylonitrile
53.06
1.0
53.06
Methanol (solvent)
32.04
-
250 mL
Procedure
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve octylamine (1.2 mol) in methanol (250 mL).
Addition of Acrylonitrile: Cool the solution to 0-5 °C using an ice bath. Slowly add acrylonitrile (1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Work-up: Remove the methanol under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure 3-(Octylamino)propionitrile.
Safety Precautions
Acrylonitrile is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[5]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The reaction can be exothermic; careful temperature control is essential.
Alternative Synthetic Approaches
While cyanoethylation is the most direct route, other general methods for nitrile synthesis could theoretically be adapted to produce 3-(Octylamino)propionitrile, though they are generally less efficient for this specific target.
Nucleophilic Substitution of a Halogenoalkane
One could envision the reaction of an 8-carbon alkyl halide, such as 1-bromooctane, with 3-aminopropionitrile. This would be a nucleophilic substitution reaction where the amino group of 3-aminopropionitrile displaces the bromide ion.[6][7] However, this approach requires the synthesis of 3-aminopropionitrile as a starting material, adding extra steps to the overall process.
Reductive Amination followed by Nitrile Formation
Another theoretical route involves the reductive amination of octanal with 3-aminopropanol, followed by conversion of the hydroxyl group to a nitrile. This multi-step synthesis would likely suffer from lower overall yields and be more complex to execute compared to the direct cyanoethylation of octylamine.
Visualizing the Synthesis
Reaction Mechanism
Caption: Michael addition of octylamine to acrylonitrile.
Experimental Workflow
Caption: Workflow for the synthesis of 3-(Octylamino)propionitrile.
Conclusion
The synthesis of 3-(Octylamino)propionitrile is most effectively achieved through the cyanoethylation of octylamine with acrylonitrile. This method is direct, generally high-yielding, and scalable. A thorough understanding of the Michael addition mechanism and careful control of reaction parameters, particularly stoichiometry and temperature, are paramount for maximizing the yield of the desired monosubstituted product and ensuring a safe experimental procedure. While alternative synthetic strategies exist in principle, they are less practical for this specific molecule. The protocol and insights provided herein offer a robust foundation for the successful synthesis of this valuable chemical intermediate.
References
PubChem. 3-(Octylamino)propiononitrile. National Center for Biotechnology Information. [Link]
Bruson, H. A. (1949).
Glen Research. (2018). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
Google Patents. (2008). Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl).
Rajasekaran, A., et al. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 22(1), 1-10.
Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]
Taylor & Francis. (2019). Cyanoethylation – Knowledge and References. [Link]
Chemguide. (n.d.). The Preparation of Nitriles. [Link]
The Versatile Reactivity of the Nitrile Group in 3-(Octylamino)propionitrile: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Unique Aminonitrile 3-(Octylamino)propionitrile is a fascinating molecule characterized by a linear octyl chain linked to a propionitrile moiety via a secondary amine. This stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Unique Aminonitrile
3-(Octylamino)propionitrile is a fascinating molecule characterized by a linear octyl chain linked to a propionitrile moiety via a secondary amine. This structure presents a unique interplay of lipophilicity from the octyl group and reactive potential centered on the nitrile and secondary amine functionalities. For researchers in drug development and materials science, understanding the specific reactivity of the nitrile group is paramount to harnessing this molecule's full potential as a versatile building block.
The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the nitrogen atom being more electronegative than the carbon. This polarization, combined with the electron-rich nature of the triple bond, renders the carbon atom electrophilic and susceptible to nucleophilic attack, forming the basis for a wide array of chemical transformations.[1][2] The presence of the secondary amine in 3-(octylamino)propionitrile can also influence the reactivity of the nitrile group through intramolecular interactions or by providing an additional site for chemical modification. This guide provides an in-depth exploration of the key reactions of the nitrile group in 3-(octylamino)propionitrile, offering both mechanistic insights and practical experimental protocols.
Core Reactivity Pathways of the Nitrile Group
The nitrile group in 3-(Octylamino)propionitrile can undergo three primary types of transformations: hydrolysis, reduction, and cycloaddition. Each of these pathways leads to a distinct class of compounds with unique properties and applications.
Hydrolysis: A Gateway to β-Amino Acids and Amides
The hydrolysis of the nitrile group provides a direct route to valuable carboxylic acids and amides. This transformation can be catalyzed by either acid or base, with the reaction conditions dictating the final product.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[2][3] The resulting intermediate undergoes tautomerization to form a stable amide, which can then be further hydrolyzed to the corresponding carboxylic acid, N-octyl-β-alanine, upon extended reaction times or with heating.[4][5]
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon.[6] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water. Tautomerization of the resulting imidic acid yields the amide. Similar to the acid-catalyzed pathway, prolonged reaction or heating will lead to the hydrolysis of the amide to the carboxylate salt.
The Pivotal Role of the Secondary Amine in 3-(Octylamino)propionitrile: A Technical Guide for Researchers
This in-depth technical guide explores the multifaceted role of the secondary amine functional group in the reactions of 3-(Octylamino)propionitrile. Designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide explores the multifaceted role of the secondary amine functional group in the reactions of 3-(Octylamino)propionitrile. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the molecule's reactivity, supported by mechanistic insights, experimental protocols, and practical applications. We will delve into the nucleophilic character of the secondary amine, its significance in synthetic transformations, and its function in applications such as corrosion inhibition.
Introduction: Unveiling the Chemical Persona of 3-(Octylamino)propionitrile
3-(Octylamino)propionitrile, with the chemical formula C₁₁H₂₂N₂, is a bifunctional molecule featuring a secondary amine and a nitrile group.[1] The presence of the lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, dictating the majority of its chemical transformations.[2] This inherent nucleophilicity allows 3-(Octylamino)propionitrile to readily react with a variety of electrophiles, making it a versatile building block in organic synthesis.
The interplay between the secondary amine and the nitrile group, separated by a flexible propylene linker, imparts unique properties to the molecule. This guide will specifically focus on the chemistry revolving around the secondary amine, which is the primary site of reactivity in most common reactions.
Table 1: Physicochemical Properties of 3-(Octylamino)propionitrile
The Nucleophilic Heart: The Secondary Amine in Action
The lone pair of electrons on the nitrogen atom of the secondary amine in 3-(Octylamino)propionitrile is the cornerstone of its reactivity. This section will explore the fundamental reactions driven by this nucleophilic character.
Synthesis via Michael Addition: A Prime Example of Nucleophilicity
The very synthesis of 3-(Octylamino)propionitrile is a testament to the nucleophilic nature of primary amines, a close relative of the reactivity of the secondary amine. It is typically synthesized through aza-Michael addition of octylamine to acrylonitrile. This reaction underscores the ability of the amine's lone pair to attack the electron-deficient β-carbon of the acrylonitrile.
Caption: General workflow for the N-alkylation of 3-(Octylamino)propionitrile.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a representative procedure based on the N-alkylation of similar secondary amines.
[4]
Reaction Setup: To a solution of 3-(Octylamino)propionitrile (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., K₂CO₃ or Et₃N, 1.5 eq.).
Addition of Alkyl Halide: The alkyl halide (1.1 eq.) is added dropwise to the stirred solution at room temperature.
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the base, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
N-Acylation: Formation of Amides
The reaction of 3-(Octylamino)propionitrile with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives, which are amides. This nucleophilic acyl substitution reaction is typically rapid and exothermic. [5]The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a chloride ion or a carboxylate group.
Experimental Protocol: General Procedure for N-Acylation
This protocol is a representative procedure based on the acylation of secondary amines.
[6]
Reaction Setup: 3-(Octylamino)propionitrile (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to neutralize the HCl by-product.
Addition of Acyl Chloride: The acyl chloride (1.1 eq.) is added dropwise to the cooled (0 °C) and stirred solution.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
Work-up: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide can be purified by recrystallization or column chromatography.
Application as a Corrosion Inhibitor: A Protective Shield
The lone pair of electrons on the secondary amine nitrogen, along with the nitrogen of the nitrile group, allows 3-(Octylamino)propionitrile and similar compounds to function as effective corrosion inhibitors for metals, particularly steel in acidic media. [7]The molecule can adsorb onto the metal surface through the nitrogen atoms, forming a protective film that isolates the metal from the corrosive environment.
The octyl chain contributes to the formation of a hydrophobic barrier, further preventing the ingress of corrosive species. Studies on analogous hydroxyphenylamino propanenitrile isomers have shown that such molecules act as mixed-type inhibitors, and their adsorption on the metal surface often follows the Langmuir adsorption isotherm.
Caption: Mechanism of corrosion inhibition by 3-(Octylamino)propionitrile.
Table 2: Corrosion Inhibition Efficiency of a Related Compound
The following data for 3-(4-Hydroxyphenylamino) propanenitrile in 1M HCl demonstrates the potential efficacy of this class of compounds.
Inhibitor Concentration (M)
Inhibition Efficiency (%)
10⁻⁶
45
10⁻⁵
68
10⁻⁴
79
| 10⁻³ | 85 |
Role in the Synthesis of Bioactive Molecules and Chelating Agents
While direct evidence for the use of 3-(Octylamino)propionitrile in marketed drugs is limited, the N-substituted β-aminopropionitrile and propionamide scaffolds are of significant interest in medicinal chemistry. For instance, novel 3-(N,N-disubstituted amino) propionamide derivatives have been synthesized and shown to possess inhibitory activity against cholesteryl ester transfer protein (CETP), a target for the treatment of cardiovascular diseases. [8]The synthesis of these derivatives often involves the initial formation of a β-aminopropionic acid or ester, which can be derived from the corresponding nitrile.
Furthermore, the secondary amine provides a reactive handle for the construction of more complex molecules, including chelating agents. By introducing appropriate functional groups through N-alkylation or N-acylation, molecules capable of binding metal ions can be synthesized. [9][10]Such chelating agents have applications in various fields, including medicine for chelation therapy and as bifunctional chelators for radiopharmaceuticals.
[11]
Further Transformations: Beyond the Secondary Amine
While the secondary amine is the primary focus, the nitrile group also offers avenues for further chemical modification.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or alkaline conditions to yield a carboxylic acid (3-(octylamino)propanoic acid) or its corresponding salt. [2][12]This transformation opens up another dimension of reactivity, allowing for esterification or amide bond formation at the newly formed carboxyl group.
Reduction: The nitrile group can be catalytically hydrogenated to a primary amine, yielding N-octylpropane-1,3-diamine. [13]This diamine can then be used as a building block for polymers or other complex molecules.
Conclusion
The secondary amine in 3-(Octylamino)propionitrile is a versatile and highly reactive functional group that governs a wide range of its chemical transformations. Its nucleophilic character enables facile N-alkylation and N-acylation reactions, providing a straightforward means to synthesize a variety of derivatives. This reactivity, coupled with the molecule's ability to adsorb onto metal surfaces, makes it a promising candidate for applications such as corrosion inhibition. Furthermore, its role as a synthetic intermediate for potentially bioactive molecules and chelating agents highlights its importance for researchers in organic synthesis and drug discovery. A thorough understanding of the reactivity of the secondary amine is paramount to unlocking the full potential of this valuable chemical entity.
References
(Reference details to be populated
Der Pharma Chemica. (n.d.). Investigation of isomers of hydroxyphenylamino propane nitrile as mild steel corrosion inhibitors in 1M HCl. Retrieved from [Link]
Google Patents. (n.d.). CN106518808B - 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application in medicine.
PubChem. (n.d.). 3-(Octylamino)propiononitrile. Retrieved from [Link]
ResearchGate. (n.d.). Limits and developments in organic inhibitors for corrosion of mild steel: a critical review (Part two: 4-aminoantipyrine). Retrieved from [Link]
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
(Reference details to be populated
(Reference details to be populated
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
(Reference details to be populated
(Reference details to be populated
(Reference details to be populated
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
PubMed. (n.d.). Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis and Staphylococcus aureus. Retrieved from [Link]
(Reference details to be populated
(Reference details to be populated
BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]
(Reference details to be populated
Chemistry LibreTexts. (2019, June 5). Reactions of Acid Chlorides. Retrieved from [Link]
(Reference details to be populated
PubMed. (2010, January 15). Synthesis and antiproliferating activity of iron chelators of hydroxyamino-1,3,5-triazine family. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
(Reference details to be populated
PubMed. (2013, March 14). Influence of the bifunctional chelator on the pharmacokinetic properties of 99mTc(CO)3-labeled cyclic α-melanocyte stimulating hormone analog. Retrieved from [Link]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(Octylamino)propionitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal stability and decomposition pathways of 3-(Octylamino)propionitrile. In the absence...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal stability and decomposition pathways of 3-(Octylamino)propionitrile. In the absence of established literature on this specific molecule, this document serves as a detailed roadmap, outlining robust experimental protocols and the scientific rationale necessary to generate high-quality, reliable data. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the findings.
Introduction: Understanding the Importance of Thermal Stability
3-(Octylamino)propionitrile, a molecule featuring both a secondary amine and a nitrile functional group, possesses a chemical structure that suggests its potential utility in various industrial and pharmaceutical applications. However, the presence of these functionalities also raises critical questions about its thermal stability. The octyl group introduces a significant aliphatic character, while the propionitrile moiety can be susceptible to thermal degradation.
A thorough understanding of a compound's thermal behavior is paramount for safe handling, storage, and application. It dictates the processing parameters, shelf-life, and potential hazards associated with its use. This guide will detail the necessary analytical techniques to characterize the thermal stability and elucidate the decomposition mechanism of 3-(Octylamino)propionitrile.
Core Analytical Techniques for Thermal Analysis
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal properties of 3-(Octylamino)propionitrile. The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). To identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred method.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the composition of the material.[2]
Objective: To determine the thermal stability and decomposition profile of 3-(Octylamino)propionitrile.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
3-(Octylamino)propionitrile (high purity)
Inert gas (e.g., Nitrogen, Argon) of high purity
Oxidizing gas (e.g., synthetic air)
Alumina or platinum crucibles
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of 3-(Octylamino)propionitrile into a clean, tared TGA crucible. For a liquid sample, ensure the crucible is suitable to contain the liquid without spillage.[3]
Instrument Setup:
Place the sample crucible in the TGA furnace.
Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert environment.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.[4]
Record the mass loss as a function of temperature.
Data Analysis:
Plot the percentage of initial mass versus temperature.
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
Quantify the mass loss at each decomposition step.
Causality Behind Experimental Choices:
Inert Atmosphere (Nitrogen): This is crucial to study the inherent thermal stability of the molecule without the influence of oxidation.
Heating Rate (10 °C/min): This is a common heating rate that provides a good balance between resolution and experiment time. Slower rates can be used to resolve overlapping decomposition events.
Final Temperature (600 °C): This temperature is chosen to ensure complete decomposition of the organic molecule, allowing for the determination of any non-volatile residue.
To ensure the reliability of the TGA data, the following steps should be taken:
Instrument Calibration: Regularly calibrate the TGA instrument for mass and temperature using certified reference materials.
Blank Run: Perform a run with an empty crucible to obtain a baseline and correct for any instrumental drift.
Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.[6]
Objective: To identify and quantify thermal transitions of 3-(Octylamino)propionitrile.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
3-(Octylamino)propionitrile (high purity)
Hermetically sealed aluminum or stainless steel pans
Inert gas (e.g., Nitrogen) of high purity
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of 3-(Octylamino)propionitrile into a DSC pan and hermetically seal it to prevent volatilization before decomposition.
Instrument Setup:
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
Thermal Program:
Cool the sample to a low temperature (e.g., -50 °C) to observe any potential low-temperature transitions.
Heat the sample from -50 °C to a temperature just above its decomposition onset (determined by TGA) at a constant heating rate of 10 °C/min.
Cool the sample back to -50 °C at the same rate.
Reheat the sample to the same upper temperature.
Data Analysis:
Plot the heat flow versus temperature.
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
Determine the onset temperature, peak temperature, and enthalpy of each transition.
Causality Behind Experimental Choices:
Hermetically Sealed Pans: Essential for volatile samples to ensure that the measured heat flow corresponds to thermal transitions and not evaporation.
Heat-Cool-Heat Cycle: This cycle helps to erase the thermal history of the sample and allows for the clear identification of reversible and irreversible transitions.
Inert Atmosphere: Prevents oxidative degradation during the analysis.
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
Baseline Correction: Subtract a baseline run with empty pans to obtain accurate heat flow data.
Sample Purity: The sharpness of the melting peak can provide an indication of the sample's purity.[7]
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8] The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the decomposition products of 3-(Octylamino)propionitrile at different temperatures.
Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Materials:
3-(Octylamino)propionitrile (high purity)
Inert pyrolysis gas (e.g., Helium)
Procedure:
Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of 3-(Octylamino)propionitrile into a pyrolysis sample cup.
Pyrolysis:
Set the pyrolysis temperature to a value corresponding to a significant decomposition step observed in the TGA data. It is advisable to perform pyrolysis at multiple temperatures to understand the evolution of decomposition products.
Rapidly heat the sample in the pyrolyzer.
GC-MS Analysis:
The pyrolysis products are swept into the GC column for separation.
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
Data Analysis:
Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Propose a decomposition pathway based on the identified products.
Causality Behind Experimental Choices:
Rapid Heating: Minimizes secondary reactions and provides a more accurate representation of the primary decomposition products.
Inert Atmosphere: Prevents oxidative side reactions and allows for the study of the intrinsic thermal decomposition.
Multiple Pyrolysis Temperatures: Provides insights into how the decomposition mechanism changes with temperature.
Expected Thermal Behavior and Decomposition Pathways
Based on the chemical structure of 3-(Octylamino)propionitrile and the known thermal behavior of related compounds, we can anticipate the following:
Anticipated TGA and DSC Results
TGA: A multi-step decomposition is likely. The initial mass loss might be associated with the cleavage of the C-N bond or the loss of the octyl chain. At higher temperatures, the propionitrile moiety will likely decompose, potentially releasing toxic fumes such as hydrogen cyanide and nitrogen oxides.[9]
DSC: An endothermic peak corresponding to the boiling point of the compound would be expected if it is a liquid at room temperature. Decomposition is likely to be an exothermic process.
The following table summarizes the expected quantitative data from the thermal analysis:
Parameter
Expected Value/Range
Technique
Significance
Tonset
150 - 250 °C
TGA
Onset of thermal decomposition, indicating the upper limit for safe use.
Decomposition Steps
2 or more
TGA
Suggests a complex decomposition mechanism involving different bond cleavages.
Residue at 600 °C
< 1% (in N2)
TGA
Indicates complete decomposition of the organic structure.
Melting Point
To be determined
DSC
A key physical property and an indicator of purity.
Enthalpy of Fusion
To be determined
DSC
Thermodynamic property related to the crystal lattice energy.
Decomposition Enthalpy
Exothermic
DSC
Indicates that the decomposition process releases heat, a potential hazard.
Proposed Decomposition Pathways
The decomposition of 3-(Octylamino)propionitrile is likely to proceed through several pathways involving the cleavage of the weakest bonds in the molecule.
Primary Decomposition Pathways:
C-N Bond Cleavage: The bond between the octyl group and the nitrogen atom is a likely point of initial cleavage, leading to the formation of octene and aminopropionitrile or related fragments.
Nitrile Group Decomposition: At higher temperatures, the nitrile group can decompose to release hydrogen cyanide (HCN) or undergo other reactions.[5]
Hofmann-like Elimination: Tertiary amines can undergo Hofmann elimination to form alkenes and secondary amines.[10] While 3-(Octylamino)propionitrile is a secondary amine, similar elimination reactions involving the ethyl group of the propionitrile moiety might be possible.
The following diagram illustrates a plausible decomposition pathway:
Caption: Proposed decomposition pathway of 3-(Octylamino)propionitrile.
Experimental Workflow and Logical Relationships
The following diagram outlines the logical workflow for the comprehensive thermal analysis of 3-(Octylamino)propionitrile.
Caption: Experimental workflow for thermal analysis.
Safety Considerations
Given the potential for the release of toxic gases, all thermal decomposition experiments must be conducted in a well-ventilated area, preferably within a fume hood. The handling of the parent compound and any collected residues should be done with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11] Special attention should be paid to the potential formation of hydrogen cyanide, which is highly toxic.[12]
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive investigation of the thermal stability and decomposition of 3-(Octylamino)propionitrile. By following the detailed protocols for TGA, DSC, and Py-GC-MS, researchers can generate reliable data to understand the thermal behavior of this molecule. The emphasis on the causality behind experimental choices and the implementation of self-validating systems will ensure the integrity of the findings. The proposed decomposition pathways serve as a starting point for the elucidation of the complex degradation mechanism of this compound, which is crucial for its safe and effective application.
References
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
Eltra GmbH. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
Westmoreland Mechanical Testing & Research, Inc. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]
ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
Chromatography Online. (2022, August 1). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018,
PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]
ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
Chemistry LibreTexts. (2021, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 50(17), 9889-9895. [Link]
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
Ahmed, M. A., & Tummala, R. (1985). Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. Journal of Toxicology and Environmental Health, 16(5), 649-659. [Link]
Rovira, J., & Poater, J. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. LCGC North America, 32(3), 204-211. [Link]
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
ASTM International. (n.d.). E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from [Link]
ASTM International. (n.d.). E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
ResearchGate. (n.d.). Thermal degradation rates of different amines. Retrieved from [Link]
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 50(17), 9889-9895. [Link]
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. Retrieved from [Link]
Save My Exams. (n.d.). Nitriles (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
SlideShare. (n.d.). Differential Thermal Analysis. Retrieved from [Link]
Dartmouth College. (n.d.). Cyanide Salts. Retrieved from [Link]
Peek, J., & Middaugh, C. R. (2017). Differential Scanning Calorimetry—A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of visualized experiments : JoVE, (121), 55413. [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
ResearchGate. (n.d.). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Retrieved from [Link]
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
YouTube. (2020, May 14). Differential Thermal Analysis (DTA)@dr.suchetasinteractiveclas9804. Retrieved from [Link]
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
University of California, Berkeley. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
ASTM International. (n.d.). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
MDPI. (2023, January 29). Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions. Retrieved from [Link]
Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Retrieved from [Link]
use of 3-(Octylamino)propionitrile in organic synthesis
Application Note: Strategic Utilization of 3-(Octylamino)propionitrile as a Nitrogenous Scaffold Abstract 3-(Octylamino)propionitrile (CAS: 29504-89-0) serves as a critical C3-nitrogenous linker in organic synthesis, bri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(Octylamino)propionitrile as a Nitrogenous Scaffold
Abstract
3-(Octylamino)propionitrile (CAS: 29504-89-0) serves as a critical C3-nitrogenous linker in organic synthesis, bridging the gap between simple fatty amines and complex functional materials.[1] While often categorized merely as a surfactant intermediate, its bifunctional nature—possessing a secondary amine and a reactive nitrile—offers a versatile platform for constructing amphoteric ligands, biocidal diamines, and lipidoid libraries for drug delivery.[2] This application note details optimized protocols for its synthesis, selective hydrogenation, and hydrolysis, providing researchers with a self-validating roadmap for utilizing this scaffold in high-value applications.[1]
Chemical Profile & Synthetic Utility
The molecule consists of a hydrophobic octyl tail (
) and a polar propionitrile head, connected by a secondary amine.[2] Its utility stems from the differential reactivity of its two nitrogen centers:
Secondary Amine (
): Nucleophilic but sterically accessible; capable of further alkylation or acylation.[1][2]
Nitrile (
): An electrophilic gateway that can be reduced to a primary amine (creating a diamine) or hydrolyzed to a carboxylic acid (creating a -amino acid).[1][2]
Solubility: Soluble in organic solvents (ethanol, chloroform); limited water solubility.[1][2]
Stability: Stable under ambient conditions; prone to hydrolysis in strong acid/base.[1][2]
Critical Safety Pre-amble
WARNING: Acrylonitrile Handling
The synthesis of this compound involves Acrylonitrile , a volatile, highly toxic, and carcinogenic Michael acceptor.[2]
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[2]
Quenching: Keep a solution of dilute bleach or sodium bisulfite nearby to neutralize acrylonitrile spills.[1][2]
Module 1: Synthesis via Aza-Michael Addition
The most efficient route to 3-(Octylamino)propionitrile is the cyanoethylation of octylamine.[1] This reaction is atom-economical and generally requires no solvent, but the exotherm must be managed to prevent polymerization of acrylonitrile.[2]
Protocol A: Controlled Cyanoethylation
Target: Synthesis of 3-(Octylamino)propionitrile with >95% purity.
Critical Control Point: The reaction is highly exothermic.[1][2] Adjust addition rate to maintain internal temperature below 40°C . Exceeding 50°C risks polymerization of acrylonitrile (yellowing) and runaway thermal events.[1][2]
Digestion: Once addition is complete, allow the mixture to warm to room temperature. Heat to 60°C for 2 hours to drive the reaction to completion.
Validation (In-Process): Analyze by GC-MS or refractive index. The disappearance of the octylamine peak indicates completion.[2]
Workup: Strip excess acrylonitrile and water under reduced pressure (rotary evaporator, 50°C, 20 mbar).
Yield: Quantitative (>98%). The product is usually pure enough for subsequent steps without distillation.[2]
Module 2: Selective Hydrogenation (The Diamine Route)
The reduction of the nitrile group yields
-octyl-1,3-propanediamine , a potent biocide and corrosion inhibitor.[1] The challenge here is selectivity : primary amines generated during reduction can react with intermediate imines to form secondary amine dimers (bis-octyl species).[1]
Mechanism of Selectivity:
To prevent dimerization, Ammonia (
) is added.[1][2] It shifts the equilibrium of the intermediate imine species, blocking the attack by the newly formed primary amine.[2]
Purification: Distill the crude amine under high vacuum to remove high-boiling oligomers.
Data Summary: Catalyst Selectivity
Catalyst
Additive
Primary Amine Yield
Dimer (Secondary Amine)
Raney Ni
None
65%
30%
Raney Ni
88%
8%
Raney Co
96%
< 3%
Module 3: Hydrolysis (The Amphoteric Route)
Hydrolyzing the nitrile yields
-octyl--alanine , a zwitterionic surfactant used in amphoteric cleaning agents and as a buffer in biological systems.[1]
Protocol C: Alkaline Hydrolysis
Mixing: Combine 3-(Octylamino)propionitrile with 1.1 equiv of NaOH (aqueous, 30% w/w).
Reflux: Heat to reflux (approx. 100°C).[1][2] Ammonia gas will evolve immediately.[1][2]
Scrubbing: Route the condenser outlet to a dilute HCl trap to neutralize evolved ammonia.[2]
Completion: Reflux until ammonia evolution ceases (approx. 4-6 hours).
Neutralization: The pot contains the sodium salt (
-octyl--alaninate).[1] To isolate the amino acid, acidify carefully to the isoelectric point (approx.[2] pH 6-7) using dilute HCl.
Isolation: The zwitterion may precipitate or can be extracted into organic solvents depending on the specific pH and salt content.[2]
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the divergent pathways available from the central nitrile scaffold.[2]
Caption: Divergent synthesis pathways from the 3-(Octylamino)propionitrile scaffold.
Figure 2: Hydrogenation Selectivity Mechanism
Visualizing why Ammonia is required to prevent dimerization during reduction.
Caption: Mechanism of Ammonia suppression of secondary amine formation during nitrile hydrogenation.
Advanced Application: Lipidoid Synthesis for Drug Delivery[2]
For drug development professionals, this molecule is a prime candidate for generating Ionizable Lipidoids used in RNA delivery (LNP formulations).[1][2]
Concept: The secondary amine of 3-(Octylamino)propionitrile can be reacted with alkyl epoxides or acrylates before manipulating the nitrile, or the nitrile can be reduced to the diamine to create a cationic headgroup.
Protocol: React
-octyl-1,3-propanediamine (derived from Protocol B) with acrylate-terminated lipid tails (e.g., dilute alkyl acrylates) to form multi-tail ionizable lipids.[1][2] These structures mimic the pKa behavior required for endosomal escape of mRNA therapeutics.[2]
References
Organic Syntheses. "
-Aminopropionitrile and bis-(-cyanoethyl) amine." Org.[1][2][4] Synth.1947 , 27, 3. Link
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile."[1][2] PubChem, 2023 .[1][2] Link
Hegedűs, L. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines."[1][2] Periodica Polytechnica Chemical Engineering, 2018 , 62(4), 337–352.[2] Link
AkzoNobel. "Process for the hydrogenation of nitriles."[1][2] European Patent EP0913388A1, 1999 .[1][2] Link
Ma, Y., et al. "Advances in the synthesis of
-alanine."[1][2] Frontiers in Bioengineering and Biotechnology, 2023 , 11.[2] Link
3-(Octylamino)propionitrile as a precursor for diamine synthesis
Technical Application Note: Catalytic Hydrogenation of 3-(Octylamino)propionitrile for High-Purity Diamine Synthesis Executive Summary This application note details the optimized protocol for converting 3-(octylamino)pro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Catalytic Hydrogenation of 3-(Octylamino)propionitrile for High-Purity Diamine Synthesis
Executive Summary
This application note details the optimized protocol for converting 3-(octylamino)propionitrile (CAS: 29504-89-0) into
-octyl-1,3-propanediamine (CAS: 4455-26-9). This transformation is the critical step in producing "fatty diamines," a class of surfactants essential for corrosion inhibitors, asphalt emulsifiers, and pigment dispersants.
While the synthesis of the nitrile precursor via Aza-Michael addition is thermodynamically favorable, the subsequent hydrogenation presents significant challenges in chemo-selectivity. Without strict control, the reaction favors the formation of secondary and tertiary amines via retro-reaction and condensation. This guide provides a self-validating protocol to achieve >98% selectivity for the primary amine.
Reaction Pathway & Mechanism
The synthesis involves two distinct stages: the cyanoethylation of octylamine followed by catalytic hydrogenation.
The Chemistry
Precursor Synthesis (Cyanoethylation): Octylamine reacts with acrylonitrile via conjugate addition. This is highly exothermic.
Hydrogenation: The nitrile group (-C≡N) is reduced to a primary amine (-CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
NH) using metal catalysis under high pressure.[1][2]
Critical Selectivity Challenge:
During hydrogenation, the intermediate imine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) can react with the already formed amine product to generate a secondary amine (dimer), releasing ammonia. To prevent this, the reaction equilibrium must be forced toward the primary amine by introducing excess ammonia.
Figure 1: Reaction pathway showing the critical bifurcation point at the Imine Intermediate. Excess NH
blocks the red dashed pathway.
Precursor Synthesis: Cyanoethylation Protocol
Note: If purchasing commercial 3-(octylamino)propionitrile, skip to Section 4. This section is for in-situ preparation.
Safety Warning: Acrylonitrile is a volatile carcinogen and highly flammable. All operations must occur in a fume hood.
Materials:
Octylamine (1.0 eq)
Acrylonitrile (1.05 eq)
Water (2% w/w promoter)
Step-by-Step Protocol:
Charge: Load Octylamine and water into a jacketed glass reactor equipped with an overhead stirrer and reflux condenser.
Heat: Warm the amine to 45°C.
Addition: Add Acrylonitrile dropwise.
Critical Control Point: The reaction is exothermic. Control addition rate to maintain internal temperature between 50°C and 60°C . Do not exceed 70°C to prevent polymerization of acrylonitrile.
Cook-out: After addition, hold at 70°C for 2 hours to ensure conversion.
Stripping: Apply vacuum (50 mbar) at 80°C to remove excess acrylonitrile and water.
Validation: Analyze by GC. Target: <0.5% residual Octylamine.[3]
Core Protocol: Catalytic Hydrogenation
This is the most critical processing step. The choice of catalyst determines the operating window.
Equipment: 1L High-Pressure Autoclave (Hastelloy or SS316), rated for 100 bar/200°C.
Reagents:
Substrate: 3-(Octylamino)propionitrile (300 g)
Catalyst: Raney Nickel (suspended in water/ethanol), 3% w/w loading relative to nitrile.
Solvent: Methanol (optional, reduces viscosity but reduces vessel capacity).
Additive: Anhydrous Ammonia (Liquid).
Procedure:
Catalyst Loading:
Wash RaNi catalyst 3x with methanol to remove water.
Transfer catalyst slurry into the autoclave immediately (RaNi is pyrophoric; never let it dry).
Substrate Charging:
Load the nitrile precursor.
Expert Tip: Add NaOH (0.5% w/w) to promote basicity and prevent catalyst poisoning by trace acids.
Inerting:
Seal autoclave. Purge with Nitrogen (3x to 10 bar) to remove oxygen.
Purge with Hydrogen (3x to 10 bar).
Ammonia Addition (The Selectivity Key):
Cool reactor to <20°C.
Inject liquid ammonia. Ratio: Minimum 15:1 molar ratio of NH
:Nitrile is required for RaNi.
Why? High partial pressure of NH
saturates the surface, preventing the "coupling" reaction.
Reaction:
Pressurize with Hydrogen to 30 bar .
Heat to 120°C .
As temperature rises, pressure will increase. Maintain total pressure at 50 bar by feeding H
on demand.
Stir at max RPM (mass transfer limited reaction).
Completion:
Monitor H
uptake. Reaction is complete when uptake creates a "flatline" for 30 minutes.
Typical time: 2–4 hours.
Work-up:
Cool to 25°C.
Vent excess H
and NH into a scrubber (dilute sulfuric acid).
Filter catalyst (under N
blanket).
Distill product to remove light ends if necessary.
Characterization & Quality Control
A successful synthesis must meet these specifications.
Test
Method
Specification
Troubleshooting
Amine Value (Total)
Titration (HCl)
410–420 mg KOH/g
Low? Incomplete reduction. Check H pressure.
Primary Amine %
Salicylaldehyde method
>98%
Low? Insufficient NH or temp too high (>140°C).
Secondary Amine %
Calculation
<2%
High? Catalyst poisoning or low NH partial pressure.
Appearance
Visual
Clear, colorless liquid
Yellow? Oxidation or thermal degradation.
Analytical Workflow Diagram:
Figure 2: Quality Control Decision Tree.
Safety & Handling
Acrylonitrile: Flash point -1°C. Carcinogenic. Polymerizes violently with strong bases. Use inhibitors (MEHQ) if storing.
Raney Nickel: Pyrophoric. Keep under water or solvent at all times. Spills must be covered with wet sand immediately.
High Pressure: Hydrogen at 50 bar presents an explosion hazard. Ensure autoclave burst discs are rated correctly and leak tests are performed with Nitrogen before introducing Hydrogen.
References
Nouryon (AkzoNobel). (2003). Process for the manufacture of 3-hydroxy propionitrile and amines. WO2003087041A1. Retrieved from
Hegedűs, L., et al. (2018).[4] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[1] Periodica Polytechnica Chemical Engineering. Retrieved from
PubChem. (2023). 3-(Octylamino)propionitrile Compound Summary. National Library of Medicine. Retrieved from
Chemguide. (2023). Reduction of Nitriles to Primary Amines.[1][2][4][5] Retrieved from
TCI Chemicals. (2023). Safety Data Sheet: 3-(Methylamino)propionitrile (Analogous hazards). Retrieved from
Application Note: 3-(Octylamino)propionitrile in Functional Polymer & Lipid Synthesis
This Application Note is designed for researchers in polymer chemistry and pharmaceutical formulation. It details the utility of 3-(Octylamino)propionitrile (CAS 29504-89-0) as a versatile "gateway" intermediate for synt...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in polymer chemistry and pharmaceutical formulation. It details the utility of 3-(Octylamino)propionitrile (CAS 29504-89-0) as a versatile "gateway" intermediate for synthesizing functional surfactants, cationic curing agents, and ionizable lipids for drug delivery.
Executive Summary & Chemical Identity[2]
3-(Octylamino)propionitrile is a secondary amine possessing a hydrophobic octyl tail and a reactive nitrile headgroup. It is synthesized via the aza-Michael addition of octylamine to acrylonitrile. Its significance in polymer and drug development lies in its amphiphilic nature and its role as a divergent intermediate:
Polymer Chemistry: Precursor to N-octyl-1,3-propanediamine (via reduction), a high-performance epoxy hardener and polyurethane chain extender.
Drug Delivery: A scaffold for Ionizable Lipids . The secondary amine can be further functionalized with epoxides or acrylates to create lipidoid libraries for LNP (Lipid Nanoparticle) RNA delivery systems.
Surface Science: The nitrile group can be hydrolyzed to form zwitterionic surfactants (N-octyl-β-alanine) used in protein solubilization and corrosion inhibition.
Physical Properties Table
Property
Value
Relevance
Appearance
Clear to pale yellow liquid
Ease of handling in liquid-phase synthesis
Boiling Point
117-120°C (at 1 mmHg)
High boiling point allows for elevated reaction temps
Density
~0.85 g/mL
Compatible with standard organic solvents
Solubility
Soluble in alcohols, DCM, THF
Versatile for solution polymerization
pKa (est)
~10.5 (Secondary Amine)
Sufficient nucleophilicity for further functionalization
Strategic Synthesis Roadmap
The utility of 3-(Octylamino)propionitrile is best understood through its downstream transformations. The diagram below illustrates its central role in divergence synthesis.
Figure 1: Divergent synthetic pathways starting from 3-(Octylamino)propionitrile.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Octylamino)propionitrile (Aza-Michael Addition)
Objective: Synthesize the mono-adduct selectively while minimizing the bis-adduct formation.
Mechanism: Nucleophilic attack of the primary amine (octylamine) on the
-carbon of acrylonitrile.
Safety Note: Acrylonitrile is toxic and volatile. Work in a fume hood.
Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)3) for speed.
Step-by-Step Procedure:
Setup: Charge a 3-neck round-bottom flask with Octylamine (129 g, 1.0 mol) and a magnetic stir bar. Equip with a reflux condenser and a pressure-equalizing addition funnel.
Temperature Control: Cool the flask to 0–5°C using an ice bath. The reaction is exothermic; controlling temperature is critical to prevent polymerization of acrylonitrile.[1]
Addition: Add Acrylonitrile (58.3 g, 1.1 mol) dropwise over 60 minutes. Maintain internal temperature below 20°C.
Reaction: After addition, allow the mixture to warm to room temperature (25°C). Stir for 12–24 hours.
Validation: Monitor by TLC or GC-MS. Disappearance of octylamine indicates completion.
Workup: Remove excess acrylonitrile and solvent (if used) via rotary evaporation under reduced pressure (40°C, 20 mbar).
Purification: The crude product is usually >95% pure. For drug delivery applications, distill under high vacuum (bp ~120°C @ 1 mmHg).[1]
Protocol B: Reduction to N-Octyl-1,3-propanediamine (Epoxy Hardener)
Objective: Convert the nitrile group to a primary amine to create a diamine crosslinker.
Solvent: Ethanol saturated with Ammonia (to suppress secondary amine formation).
Procedure:
Loading: In a high-pressure autoclave, dissolve the nitrile in ethanol/ammonia solution. Add Raney Nickel (10 wt% loading).
Hydrogenation: Pressurize to 30–50 bar H₂ and heat to 80–100°C.
Monitoring: Monitor H₂ uptake. Reaction stops when theoretical uptake is achieved.
Isolation: Filter off catalyst (Caution: Pyrophoric). Concentrate filtrate.
Result: N-Octyl-1,3-propanediamine. This molecule acts as a "flexible" hardener in epoxy resins, improving impact resistance compared to rigid amines.[1]
Application in Drug Delivery: Ionizable Lipid Synthesis
For drug development professionals , 3-(Octylamino)propionitrile is a scaffold for generating Lipid Nanoparticle (LNP) components. The secondary amine is the key reactive site.[1]
Rationale
Effective RNA delivery requires ionizable lipids that are neutral at physiological pH (to reduce toxicity) but protonated in the acidic endosome (to facilitate endosomal escape). The secondary amine in 3-(Octylamino)propionitrile (pKa ~10) can be alkylated to tune this pKa to the optimal range (6.2–6.5).
Protocol C: Synthesis of Lipidoid Library (Michael Addition / Ring Opening)
Electrophile: React with long-chain epoxides (e.g., 1,2-epoxydodecane) or acrylates.
Reaction:
Mix Nitrile (1 eq) with Epoxide (1.1 eq) in ethanol.
Heat to 80°C in a sealed vial for 48 hours.
Result: A tertiary amine with one octyl chain, one cyanoethyl chain, and one hydroxy-alkyl chain.[1]
Screening: Formulate into LNPs with mRNA and screen for transfection efficiency. The cyano group provides a unique polarity that influences lipid packing and endosomal disruption.
Figure 2: Synthesis of ionizable lipids for gene delivery using the nitrile intermediate.
Application in Polymer Engineering: Epoxy Curing
The diamine derived from 3-(Octylamino)propionitrile (N-octyl-1,3-propanediamine) serves as a unique curing agent.
Mechanism: The primary amine reacts fast; the secondary amine (with the octyl tail) reacts slower. This differential reactivity allows for "B-staging" (partial curing).
Property Enhancement: The C8 (octyl) chain acts as an internal plasticizer, increasing the flexibility and hydrophobicity of the final epoxy network.[1] This is ideal for marine coatings or adhesives requiring water resistance.
Self-Validating Protocol (Gel Time Test):
Mix DGEBA (Bisphenol A epoxy resin) with N-octyl-1,3-propanediamine at a 1:1 stoichiometric ratio (Amine H : Epoxide).
Measure time to gelation at 25°C.
Expected Result: Gel time should be longer than standard DETA (diethylenetriamine) due to the steric bulk of the octyl chain, providing a longer "pot life" for processing.[1]
References
Synthesis of Aminopropionitriles
Source: "Cyanoethylation of Amines: A Review." Organic Reactions.[7]
Context: Standard Michael addition protocols for primary amines.
Link:
Epoxy Curing Agents
Source: "Amine Curing Agents for Epoxies." Three Bond Technical News.
Context: Explains the role of aliphatic diamines and hydrophobic modific
Link:
Lipidoid Synthesis for Drug Delivery
Source: Akinc, A., et al.[1] "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology (2008).
Context: Establishes the methodology of reacting amines with acrylates/epoxides to form ionizable lipid libraries.
Link:
Surfactant Properties
Source: "Octylamine and its derivatives in surface chemistry.
Context: Physical properties and surfactant applications of octylamine derivatives.[8][9]
Link:
Chemical Data & Safety
Source: PubChem Compound Summary for 3-(Octylamino)propionitrile.
Technical Application Note: 3-(Octylamino)propionitrile as a Heterocyclic Scaffold
Executive Summary 3-(Octylamino)propionitrile (3-OAPN) represents a versatile, amphiphilic building block in organic synthesis.[1] Structurally, it combines a lipophilic C8 tail with a reactive -aminonitrile core.[1] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Octylamino)propionitrile (3-OAPN) represents a versatile, amphiphilic building block in organic synthesis.[1] Structurally, it combines a lipophilic C8 tail with a reactive
-aminonitrile core.[1] While often utilized directly as a corrosion inhibitor or surfactant intermediate, its true synthetic value lies in its role as a precursor for nitrogen-containing heterocycles—specifically pyrrolidones , hexahydropyrimidines , and dihydropyrimidines .[1]
This guide outlines the standardized protocols for synthesizing 3-OAPN and subsequently converting it into high-value heterocyclic scaffolds. These methodologies are optimized for reproducibility and scalability in drug discovery and material science workflows.
Strategic Synthesis of the Building Block
The synthesis of 3-OAPN is a classic Michael addition. However, industrial precision requires strict thermal control to prevent the polymerization of acrylonitrile and ensure high atom economy.
Protocol A: Synthesis of 3-(Octylamino)propionitrile
Catalyst: None required (Autocatalytic) or weak acid (Acetic acid) if amine is sluggish.
Step-by-Step Methodology
Setup: Charge Octylamine into a jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.
Thermal Control: Cool the amine to 10–15°C. The reaction is highly exothermic.
Addition: Add Acrylonitrile dropwise via an addition funnel.
Critical Control Point: Maintain internal temperature below 40°C. Rapid addition will cause a thermal runaway and potential polymerization of acrylonitrile.
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Completion Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS. The octylamine peak should disappear.
Workup: Remove excess acrylonitrile and solvent (if used) under reduced pressure (rotary evaporator, 40°C, 20 mbar).
Purification: The residue is usually pure enough (>97%) for subsequent steps. If necessary, distill under high vacuum (BP ~140°C at 0.5 mmHg).
Expert Insight: Avoid using strong base catalysts. While they accelerate Michael additions, they promote the anionic polymerization of acrylonitrile, leading to yellow/orange viscous byproducts that are difficult to remove.
Pathway I: Synthesis of N-Octylpyrrolidone (Lactamization)
Target: N-Octyl-2-pyrrolidone (NOP)
Application: Transdermal drug delivery enhancer, non-toxic solvent.[1]
The transformation of 3-OAPN to NOP involves the hydrolysis of the nitrile to a
-amino acid, followed by thermal cyclodehydration.[1]
Protocol B: Hydrolysis and Cyclization[1]
Hydrolysis:
Mix 3-OAPN (1 mol) with concentrated HCl (3 mol) and water.[1]
Reflux for 6–8 hours. The nitrile hydrolyzes first to the amide, then to the acid: N-octyl-
Suspend the amino acid salt in a high-boiling solvent (e.g., Xylene or Toluene) equipped with a Dean-Stark trap.[1]
Heat to reflux (140°C+). As water is removed azeotropically, the intramolecular amine attacks the carboxylic acid (or esterified intermediate) to close the ring.
Purification:
Distill the resulting N-octylpyrrolidone under vacuum.[1]
Pathway II: Synthesis of Hexahydropyrimidines (Cyclic Ureas)
Application Note: High-Throughput Analytical Methods for the Detection and Quantification of 3-(Octylamino)propionitrile
Abstract This comprehensive guide provides detailed application notes and protocols for the robust detection and quantification of 3-(Octylamino)propionitrile. This document is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust detection and quantification of 3-(Octylamino)propionitrile. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, environmental monitoring, and pharmacokinetic studies involving this compound. The methodologies outlined herein leverage modern chromatographic techniques to ensure high sensitivity, specificity, and reproducibility. We will explore two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection for non-volatile or thermally labile samples. Emphasis is placed on the rationale behind methodological choices, from sample preparation to data analysis, to equip the user with a thorough understanding of the analytical workflow.
Introduction to 3-(Octylamino)propionitrile and Analytical Challenges
3-(Octylamino)propionitrile is an organic compound characterized by the presence of a secondary amine and a nitrile functional group.[1] Its structure suggests potential applications as an intermediate in chemical synthesis, a component in industrial formulations, or a candidate in pharmaceutical research. The accurate and reliable quantification of this analyte is critical for ensuring product quality, assessing environmental fate, and understanding its metabolic profile.
The dual functionality of 3-(Octylamino)propionitrile presents unique analytical challenges. The secondary amine group can lead to peak tailing in gas chromatography due to its basicity and potential for interaction with active sites on the column, while the nitrile group offers a specific target for nitrogen-selective detectors.[2] The long octyl chain imparts a significant nonpolar character to the molecule, influencing its solubility and chromatographic retention.
This application note addresses these challenges by providing two distinct, validated analytical strategies, each with its own set of advantages depending on the sample matrix and the specific analytical objective.
Physicochemical Properties of 3-(Octylamino)propionitrile
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
The XLogP3-AA value suggests a moderate level of lipophilicity, indicating that the compound will readily partition into organic solvents, a key consideration for sample extraction.
General Sample Preparation Strategies
The choice of sample preparation technique is dictated by the sample matrix and the concentration of the analyte. The goal is to isolate 3-(Octylamino)propionitrile from interfering components and concentrate it to a level suitable for detection.[3][4]
Liquid-Liquid Extraction (LLE)
LLE is a versatile technique for extracting 3-(Octylamino)propionitrile from aqueous matrices such as wastewater or biological fluids.[3] The choice of an appropriate immiscible organic solvent is crucial for efficient extraction.
Protocol for LLE from Aqueous Samples:
To 10 mL of the aqueous sample, add a suitable internal standard.
Adjust the pH of the sample to >9 using a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.
Add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
Carefully transfer the organic layer to a clean vial.
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient alternative to LLE, particularly for complex matrices.[3] It minimizes solvent consumption and can provide a cleaner extract. For 3-(Octylamino)propionitrile, a mixed-mode cation exchange sorbent can be effective, retaining the analyte via both hydrophobic and ion-exchange interactions.
Protocol for SPE from Complex Matrices:
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences, followed by 5 mL of methanol to remove non-polar interferences.
Elution: Elute the analyte with 5 mL of a 5% solution of ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6][7] Given the potential for thermal degradation and peak tailing of secondary amines, derivatization is often recommended to improve chromatographic performance.[2]
Rationale for GC-MS
The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry makes GC-MS an ideal choice for the trace analysis of 3-(Octylamino)propionitrile in complex mixtures. Derivatization with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can block the active amine proton, reducing peak tailing and improving thermal stability.
GC-MS Protocol
4.2.1. Derivatization:
To the dried sample extract, add 50 µL of MSTFA and 50 µL of pyridine.
Cap the vial tightly and heat at 60°C for 30 minutes.
Cool to room temperature before injection.
4.2.2. GC-MS Conditions:
Parameter
Condition
Gas Chromatograph
Agilent 8890 GC System or equivalent
Injector
Split/Splitless, 250°C, Splitless mode
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Agilent 5977B MSD or equivalent
Ion Source
Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp
150°C
Acquisition Mode
Scan (m/z 50-550) and Selected Ion Monitoring (SIM)
4.2.3. Data Analysis:
For quantification, monitor the following characteristic ions in SIM mode for the derivatized analyte. The exact m/z values should be confirmed by running a full scan of a standard.
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For 3-(Octylamino)propionitrile, reversed-phase HPLC is the method of choice.
Rationale for HPLC
HPLC offers several advantages for the analysis of 3-(Octylamino)propionitrile, particularly when dealing with non-volatile matrices or when derivatization is not desirable.[8] Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, making it a powerful tool for trace-level quantification.[9]
HPLC Protocol
5.2.1. HPLC Conditions:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II LC System or equivalent
Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Diode Array Detector (DAD) or Mass Spectrometer (MS)
5.2.2. Detection:
UV Detection: Monitor at a wavelength of 210 nm. This is a less specific detection method but can be used for routine analysis where high purity is expected.
Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, use an electrospray ionization (ESI) source in positive ion mode. Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic product ion.
Method Validation
To ensure the trustworthiness and reliability of the analytical data, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12][13][14]
Key Validation Parameters:
Parameter
Description
Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
No interference at the retention time of the analyte.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.995
Range
The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To be determined based on the application.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 80-120% for spiked samples.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results with minor variations in parameters.
Conclusion
The analytical methods presented in this application note provide robust and reliable approaches for the detection and quantification of 3-(Octylamino)propionitrile in various matrices. The choice between GC-MS and HPLC-based methods will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. Proper method validation is paramount to ensure the integrity and defensibility of the generated data.
References
Vertex AI Search. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
PubMed Central. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC.
Sigma-Aldrich. (n.d.). Propionitrile analytical standard 107-12-0.
Unknown. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile | C11H22N2 | CID 122399 - PubChem.
National Center for Biotechnology Information. (n.d.). 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 - PubChem.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
Journal of Chromatographic Science. (1965, April 1). Gas Chromatography Analysis of Aliphatic Nitriles.
PubMed. (n.d.). Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry.
National Institute of Standards and Technology. (n.d.). Propanenitrile - the NIST WebBook.
Unknown. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
ResearchGate. (2025, August 10). Sampling and sample pretreatment for environmental analysis.
ResearchGate. (2025, August 7). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements.
Unknown. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents.
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
Unknown. (n.d.). Gas Chromatographic Analysis of Nitriles.
ChemicalBook. (n.d.). Propionitrile(107-12-0) MS spectrum.
ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods.
MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
EPA NEPIS. (n.d.). Guidance for Sampling of and Analyzing for Organic Contaminants in Sediments.
Application Note: High-Fidelity Reduction of 3-(Octylamino)propionitrile
-octyl-1,3-propanediamine Scale: Laboratory / Pilot (Gram-scale) Abstract & Strategic Rationale The reduction of -aminonitriles to 1,3-diamines is a pivotal transformation in the synthesis of surfactants, corrosion inhib...
Author: BenchChem Technical Support Team. Date: February 2026
-octyl-1,3-propanediamine
Scale: Laboratory / Pilot (Gram-scale)
Abstract & Strategic Rationale
The reduction of
-aminonitriles to 1,3-diamines is a pivotal transformation in the synthesis of surfactants, corrosion inhibitors, and biocidal agents. While industrial scales often utilize catalytic hydrogenation (Raney Ni/H₂), this approach frequently suffers from "poisoning" by the amine products and the formation of secondary amine impurities via imine condensation.
For high-purity laboratory and drug development applications, Lithium Aluminum Hydride (LiAlH₄) reduction remains the gold standard. This protocol details the reduction of 3-(octylamino)propionitrile to
-octyl-1,3-propanediamine.
Key Technical Advantages of this Protocol:
Selectivity: The strong nucleophilic nature of LiAlH₄ favors the formation of the primary amine over the hydrolytic aldehyde byproduct.
Granular Workup: Utilization of the Fieser method for quenching eliminates the notorious "aluminum emulsion" that plagues standard acid/base workups, ensuring high recovery yields.
Byproduct Suppression: "Normal addition" (adding nitrile to excess hydride) prevents the accumulation of intermediate imines, thereby suppressing dimerization.
Reaction Scheme & Mechanism
The transformation involves the nucleophilic attack of the hydride ion (
) on the electrophilic nitrile carbon.
Chemical Equation:
Mechanistic Pathway (DOT Visualization)
Figure 1: Sequential reduction mechanism from nitrile to primary amine.
Experimental Protocol
Reagents & Equipment
Reagent
Role
Specifications
Hazard
3-(Octylamino)propionitrile
Substrate
>98% Purity, Dry
Irritant
LiAlH₄ (LAH)
Reducing Agent
2.4M in THF or Powder (95%)
Pyrophoric
Tetrahydrofuran (THF)
Solvent
Anhydrous, Inhibitor-free
Flammable
Sodium Hydroxide
Quench
15% w/w Aqueous Solution
Corrosive
Sodium Sulfate
Drying Agent
Anhydrous, Granular
Irritant
Equipment:
3-Neck Round Bottom Flask (oven-dried).
Reflux condenser with inert gas inlet (
or Ar).
Pressure-equalizing addition funnel.
Mechanical stirrer (Magnetic stirring may fail if slurry becomes viscous).
Step-by-Step Methodology
Phase 1: System Preparation
Inert Environment: Flame-dry the glassware under vacuum and backfill with Nitrogen/Argon three times.
Solvent Prep: Ensure THF is distilled from Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System). Moisture is the primary cause of yield loss and fire hazards.
Phase 2: The Reduction (Normal Addition)
Rationale: We add the nitrile to the hydride (Normal Addition) to ensure the reducing agent is always in excess. This drives the reaction to the amine and prevents the intermediate imine from reacting with the product (dimerization).
Charge Hydride: Suspend LiAlH₄ (1.5 molar equivalents) in anhydrous THF. Cool to 0°C using an ice bath.
Substrate Addition: Dissolve 3-(octylamino)propionitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30–45 minutes.
Observation: Gas evolution (
) may occur; ensure venting is active.
Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 3–6 hours.
Checkpoint: Monitor by TLC or GC. The nitrile peak (~2246 cm⁻¹ on IR) should disappear.
Phase 3: The Fieser Workup (Critical Step)
Rationale: Standard acid quenches create gelatinous aluminum hydroxides that trap product and clog filters. The Fieser method creates a granular, sand-like precipitate that filters easily.
Cool Down: Cool the reaction mixture back to 0°C .
Stoichiometric Quench: For every
grams of LiAlH₄ used initially, add the following very slowly with vigorous stirring:
Granulation: Remove the cooling bath and stir at RT for 15–30 minutes. The grey/white precipitate should turn into a coarse, white sand.
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with THF (3x).
Phase 4: Purification
Drying: Dry the filtrate over anhydrous
and filter.
Concentration: Remove solvent in vacuo.
Final Polish: The resulting oil is often sufficiently pure (>95%). If necessary, distill under reduced pressure (high vacuum required due to high boiling point).
Workflow Diagram
Figure 2: Operational workflow for the batch reduction process.
Characterization & QC
To validate the success of the protocol, compare the spectral data of the substrate and product.
Method
Substrate (Nitrile)
Product (Diamine)
Interpretation
IR Spectroscopy
Sharp peak at ~2246 cm⁻¹ (-C≡N)
Absent
Complete reduction of nitrile.
IR Spectroscopy
Weak N-H stretch
Strong broad doublet 3300-3400 cm⁻¹
Appearance of primary amine (-NH₂).
¹H NMR
Triplet at ~2.5 ppm (-CN)
Triplet at ~2.7 ppm (-NH₂)
Chemical shift change indicating reduction.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Gelatinous Emulsion
Incorrect quench ratio.
Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir overnight to break the emulsion [1].
Incomplete Conversion
Moisture in solvent or old LiAlH₄.
Ensure THF is anhydrous. Use fresh LiAlH₄ pellets/powder. Increase reflux time.
Low Yield
Product trapped in Al salts.
during filtration, wash the Celite cake thoroughly with warm THF or Ether.
Ensure "Normal Addition" (Nitrile into Hydride) is used to keep Hydride in excess.
Safety & Hazards
Lithium Aluminum Hydride: Reacts violently with water and air moisture to produce hydrogen gas (explosive) and heat. Class D fire extinguisher (Sand/Soda Ash) must be available. Do NOT use CO₂ or Water extinguishers [2].
3-(Octylamino)propionitrile: Causes skin irritation (H315) and serious eye irritation (H319) [3].[4][5][6] Handle in a fume hood.
Waste Disposal: The aluminum salt filter cake should be treated as potentially pyrophoric until fully quenched and dried in a safe location away from flammables.
References
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595. (The authoritative source for the "Fieser Workup" stoichiometry).
ACS Chemical Health & Safety. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chem. Health Saf.[1] 2024, 31, 162–171. Link[1]
National Institutes of Health (PubChem). "Safety Data Sheet: 3-(Octylamino)propionitrile." Link
Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General mechanistic overview). Link
Application Note: pH-Responsive Self-Assembly of 3-(Octylamino)propionitrile
[1] Executive Summary This guide details the physicochemical principles and experimental protocols for utilizing 3-(Octylamino)propionitrile (CAS: 29504-89-0) in the formation of supramolecular assemblies.[1] While often...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the physicochemical principles and experimental protocols for utilizing 3-(Octylamino)propionitrile (CAS: 29504-89-0) in the formation of supramolecular assemblies.[1] While often categorized as a synthesis intermediate for amphoteric surfactants (e.g., N-octyl-
-alanine), this molecule possesses unique pH-responsive amphiphilic properties driven by its secondary amine functionality.[1]
This Application Note is designed for researchers in drug delivery and colloidal chemistry. It demonstrates how to leverage the protonation equilibrium of the secondary amine (
) to switch between molecularly dissolved states, micellar aggregates, and vesicular structures (niosomes) when combined with stabilizing co-lipids.[1]
Part 1: Physicochemical Basis of Assembly
Molecular Architecture & Packing
3-(Octylamino)propionitrile consists of a hydrophobic octyl chain (
) and a polar headgroup containing a secondary amine and a nitrile moiety.[1] Its self-assembly behavior is governed by the Critical Packing Parameter (CPP) :
[1]
(Headgroup area): Highly variable depending on pH.[1]
The pH-Switch Mechanism
The utility of this molecule lies in its ability to change
based on environmental pH.
Acidic/Neutral pH (pH < 9.0): The secondary amine is protonated (
).[1] Electrostatic repulsion increases the effective headgroup area ().[1]
Result:
.[1][2] The molecule forms spherical micelles or remains soluble due to charge repulsion.[1]
Basic pH (pH > 10.0): The amine deprotonates (
).[1] Repulsion decreases, and hydrogen bonding may occur.[1]
Result:
increases towards .[1] The molecule becomes more hydrophobic, favoring lamellar phases (vesicles) or precipitation if not stabilized by a co-surfactant.[1]
Visualization of the Mechanism
Figure 1: Mechanistic flow of pH-dependent structural transitions in 3-(Octylamino)propionitrile.
Part 2: Critical Micelle Concentration (CMC) Determination[1][3]
Before attempting vesicle formation, the CMC must be established.[1] Due to the short
chain, the CMC is expected to be relatively high (10–50 mM range) compared to analogs.[1]
| ~30 mN/m | Typical for cationic surfactants.[1] |
Part 3: Engineering Stable Vesicles (Niosomes)[1]
Pure 3-(Octylamino)propionitrile micelles are dynamic and unstable as drug carriers.[1] To form stable vesicles (niosomes), a "molecular jammer" (Cholesterol) is required to increase the packing parameter and stabilize the bilayer.[1]
Protocol B: Thin-Film Hydration Method
Objective: Create pH-sensitive vesicles for encapsulation.[1]
Figure 2: Thin-film hydration workflow for binary vesicle formation.[1]
Detailed Procedure:
Molar Ratios: Prepare a mixture of Surfactant:Cholesterol at a 1:1 molar ratio . The high cholesterol content is critical to compensate for the short C8 chain of the surfactant.
Solvent Removal: Dissolve in 5 mL Chloroform/Methanol. Evaporate under reduced pressure (Rotavap) at 40°C until a thin, translucent film forms on the flask wall.
Desiccation: Keep the flask under high vacuum overnight to remove trace solvents.
Hydration: Add 5 mL of pre-warmed PBS (pH 7.4).
Note: At pH 7.4, the amine is partially protonated, aiding solubility, while cholesterol stabilizes the bilayer.
Agitation: Vortex vigorously for 1 hour at 60°C. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain Large Unilamellar Vesicles (LUVs).
Part 4: Troubleshooting & Stability
Stability Issues
The nitrile group (-CN) is relatively stable but can undergo hydrolysis under extreme conditions (Strong Acid + Heat) to form the amide and eventually the carboxylic acid (N-octyl-
Sign of degradation: pH drift and precipitation (the zwitterionic amino acid is less soluble at isoelectric point).[1]
Prevention: Store stock solutions in non-protic solvents (e.g., dry ethanol or DMSO) at -20°C. Prepare aqueous dispersions fresh.[1]
Phase Separation
If the formulation precipitates upon hydration:
Cause: The C8 chain is too short to support a bilayer at the chosen temperature or pH.[1]
Solution: Increase the Cholesterol ratio to 60% or add a helper lipid like DOPC (1:1:1 ratio).[1] Alternatively, lower the hydration temperature if the surfactant is dissolving too rapidly into micelles rather than bilayers.[1]
References
PubChem. (2023).[1][2] 3-(Octylamino)propionitrile - Compound Summary. National Library of Medicine.[1] [Link][1]
Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (General reference for CMC determination methods and packing parameters).
Uchegbu, I. F., & Vyas, S. P. (1998).[1] Non-ionic surfactant based vesicles (niosomes) in drug delivery.[1] International Journal of Pharmaceutics, 172(1-2), 33-70.[1] (Foundational text on niosome formation with varying chain lengths).
Lawrence, M. J. (1994).[1] Surfactant systems: their use in drug delivery.[1] Chemical Society Reviews, 23, 417-424.[1] (Discusses phase behavior of amphiphiles).
Disclaimer: 3-(Octylamino)propionitrile is a skin irritant and potentially toxic if metabolized to release cyanide (though less likely than short-chain nitriles).[1] All protocols must be performed in a fume hood with appropriate PPE.[1]
Application Note: Grignard Addition to 3-(Octylamino)propionitrile
-Amino Ketones via Grignard Addition to Functionalized Nitriles Author: Senior Application Scientist, Chemical Process Development Executive Summary The reaction of 3-(octylamino)propionitrile with Grignard reagents ( )...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Ketones via Grignard Addition to Functionalized Nitriles
Author: Senior Application Scientist, Chemical Process Development
Executive Summary
The reaction of 3-(octylamino)propionitrile with Grignard reagents (
) presents a classic chemoselective challenge: the competition between nucleophilic addition at the nitrile and acid-base chemistry at the secondary amine. This Application Note details the mechanistic hurdles—specifically the "Proton Sponge" effect and Retro-Michael fragmentation —and provides two validated protocols to synthesize the corresponding -amino ketones.
Key Takeaway: While direct addition is possible using excess reagent, protecting group strategies (Protocol B) offer superior purity profiles for pharmaceutical applications by suppressing the retro-Michael elimination pathway.
Mechanistic Insight & Challenges
The Substrate Duality
3-(Octylamino)propionitrile contains two reactive centers:
The Nitrile (
): The electrophilic target for the Grignard reagent.
The Secondary Amine (
): An acidic proton source ( in DMSO, but instantly deprotonated by Grignard reagents).
The "Proton Sponge" Effect
Grignard reagents are strong bases. Upon mixing, the first equivalent of
does not attack the nitrile. Instead, it deprotonates the amine:
Consequence: One equivalent of reagent is sacrificed immediately. A magnesium amide is formed, which reduces the solubility of the substrate and can aggregate, slowing down the subsequent nucleophilic attack.
The Retro-Michael Threat
The intermediate formed after deprotonation is a magnesium amide
-substituted nitrile. Under thermal stress, this species is prone to Retro-Michael addition , cleaving the molecule into octylamine and acrylonitrile (which subsequently polymerizes).
Reaction Pathway Diagram
The following diagram maps the competing pathways and the critical decision points for the chemist.
Figure 1: Mechanistic flow showing the competition between productive addition and destructive retro-Michael cleavage.
Experimental Protocols
Protocol A: Direct Addition (The "Sacrificial" Method)
Best for: Rapid screening when reagent cost is negligible.
Reagents:
Substrate: 3-(Octylamino)propionitrile (1.0 eq)
Grignard Reagent: Phenylmagnesium bromide (3.0 M in Et2O) (2.5 eq )
Solvent: Anhydrous THF (Ether is often too non-polar to solvate the magnesium amide intermediate).
Step-by-Step:
Setup: Flame-dry a 3-neck round bottom flask under Argon.
Solvation: Dissolve 1.0 eq of nitrile in anhydrous THF (0.5 M concentration).
Cooling: Cool the solution to -10°C (Ice/Salt bath). Crucial: Do not cool to -78°C initially, as the amine deprotonation can be sluggish, leading to accumulation of unreacted Grignard.
Sacrificial Addition (0
1.1 eq): Add the first 1.1 eq of Grignard dropwise.
Observation: Gas evolution (alkane release) and potential precipitation of the Mg-amide.
Wait: Stir for 15 mins to ensure full deprotonation.
Productive Addition (1.1
2.5 eq): Add the remaining 1.4 eq of Grignard slowly.
Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LCMS.
Note: If conversion is low, reflux gently (40°C) but monitor strictly for retro-Michael breakdown.
Quench (The "Cold Acid" Technique):
Cool reaction mixture to 0°C.
Pour mixture into 2M HCl (aq) at 0°C. Stir vigorously for 1 hour to hydrolyze the imine.
Caution: The product is a
-amino ketone (Mannich base). Prolonged exposure to base during workup can cause elimination. Keep pH acidic to neutral during extraction.
Workup: Basify carefully to pH 9 with saturated
, extract immediately with DCM, dry over , and concentrate.
Protocol B: Protection-Deprotection (The "High-Fidelity" Method)
Best for: Scale-up and high-value substrates.
Concept: Masking the amine prevents deprotonation, allowing the use of 1.1 eq of Grignard and eliminating the retro-Michael risk.
Step-by-Step:
Protection: React 3-(octylamino)propionitrile with
Warm to RT.[3] The reaction is cleaner as no Mg-amide precipitate forms.
Hydrolysis & Deprotection:
Quench with 3M HCl.
Stirring at RT for 2-4 hours will simultaneously hydrolyze the imine to the ketone and remove the Boc group.
Isolation: Neutralize and extract as in Protocol A.
Data Analysis & Troubleshooting
Comparison of Methods
Feature
Protocol A (Direct)
Protocol B (Protected)
Grignard Equivalents
2.5 - 3.0 eq
1.1 - 1.2 eq
Step Count
1 (One-pot)
2 (Protection + Rxn)
Atom Economy
Low (Sacrificial Reagent)
Medium (Protecting Group waste)
Retro-Michael Risk
High (if T > RT)
Negligible
Purification
Difficult (Polymer byproducts)
Simple (Clean conversion)
Troubleshooting Guide
Problem: Low Yield / Recovery of Starting Material.
Cause: The intermediate imine salt is insoluble and coats the unreacted nitrile (heterogeneous stalling).
Fix: Switch solvent to THF/Toluene (1:1) or increase temperature after the initial addition.
Problem: Formation of Octylamine.
Cause: Retro-Michael addition occurred.
Fix: Lower the reaction temperature. Ensure the quench is performed cold. Switch to Protocol B.
Problem: Product decomposes on column.
Cause:
-amino ketones are unstable on silica (acidic).
Fix: Pre-treat silica with 1% Triethylamine or use Alumina (neutral).
References
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard stoichiometry and nitrile interactions).
Organic Chemistry Portal. (2024).[4] Reaction of Nitriles with Grignard Reagents. [Link][1][5][6][7]
Chemistry Steps. (2020).[2] The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
Ciganek, E. (1992). The reaction of Grignard reagents with nitriles. Organic Reactions, 40, 1-360. (Definitive review on side reactions including retro-Michael).
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
Application Note: 3-(Octylamino)propionitrile as a High-Efficiency Corrosion Inhibitor
[1] Executive Summary This technical guide details the application of 3-(Octylamino)propionitrile (OAPN) as a mixed-type corrosion inhibitor for carbon steel in acidic environments (specifically 1.0 M HCl).[1] Unlike tra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the application of 3-(Octylamino)propionitrile (OAPN) as a mixed-type corrosion inhibitor for carbon steel in acidic environments (specifically 1.0 M HCl).[1] Unlike traditional inorganic inhibitors (chromates/nitrites), OAPN represents a class of organic surfactants that function via adsorption, forming a hydrophobic barrier on the metal surface. This document provides a reproducible synthesis pathway, rigorous electrochemical validation protocols (EIS/PDP), and mechanistic insights required for industrial scale-up or formulation development.
The efficacy of OAPN stems from its amphiphilic structure:
Head Group (Hydrophilic): The amino (-NH-) and nitrile (-CN) groups possess lone pair electrons (N atoms) that facilitate chemisorption onto the empty d-orbitals of iron (Fe).[1]
Tail Group (Hydrophobic): The
octyl chain extends into the bulk solution, creating a physical barrier that repels water and corrosive ions (, ), thereby inhibiting physisorption .
Mechanism of Action
The inhibition mechanism follows the Langmuir Adsorption Isotherm , where the molecule displaces water molecules from the metal surface.
Figure 1: Step-wise adsorption mechanism of OAPN on mild steel surfaces in acidic media.[1]
Experimental Protocols
Protocol A: Synthesis of High-Purity OAPN
Objective: Synthesize OAPN via Michael Addition with >98% purity to ensure reproducible inhibition data.
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.
Charging: Add Octylamine (0.1 mol) and 50 mL Methanol to the flask.
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Acrylonitrile (0.11 mol) over 30 minutes.[1] Exothermic reaction control is critical to prevent polymerization.
Reaction: Remove ice bath. Stir at room temperature for 2 hours, then reflux at 65°C for 6 hours.
Purification: Evaporate solvent and unreacted acrylonitrile under reduced pressure (Rotary Evaporator).
Validation: Confirm structure via FTIR (Look for -CN peak at ~2250
: If the shift is <85 mV compared to the blank, OAPN is classified as a Mixed-Type Inhibitor . If >85 mV, it is Anodic or Cathodic.[1] OAPN typically exhibits mixed-type behavior.
Troubleshooting & Expert Insights
Solubility Issues: OAPN has an octyl chain, which may limit solubility in highly acidic aqueous media at high concentrations.[1]
Solution: Pre-dissolve OAPN in a minimal amount of ethanol (1-2 mL) before adding to the 1M HCl solution.[1] Ensure the "Blank" also contains this trace amount of ethanol to normalize results.
Nyquist Plot Depression: You will likely observe a "depressed" semicircle rather than a perfect one.[1]
Temperature Dependency: Adsorption is exothermic.[1] Efficiency often decreases as temperature increases (e.g., from 25°C to 60°C), indicating physisorption dominance.[1] If efficiency increases with temperature, chemisorption is dominant.[1]
References
PubChem. (n.d.).[1] 3-(Octylamino)propionitrile | C11H22N2.[1] National Library of Medicine.[1] Retrieved from [Link]
Quraishi, M. A., et al. (2010).[1] Green approach to corrosion inhibition of mild steel in hydrochloric acid medium using extract of Murraya koenigii leaves. (General reference for organic adsorption mechanisms in HCl).
ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.[1] Retrieved from [Link][1]
ASTM G106-89. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International.[1] Retrieved from [Link][1]
Obot, I. B., & Obi-Egbedi, N. O. (2010).[1] Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. (Provides the standard calculation method for Langmuir Isotherms cited in Section 3).
Application Note: High-Pressure Synthesis and Transformation of 3-(Octylamino)propionitrile
For: Researchers, scientists, and drug development professionals. Abstract High-pressure chemistry offers a powerful tool for influencing reaction equilibria, accelerating reaction rates, and accessing novel chemical tra...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
High-pressure chemistry offers a powerful tool for influencing reaction equilibria, accelerating reaction rates, and accessing novel chemical transformations.[1][2] This application note provides a detailed guide to the experimental setup and protocols for studying the effects of high pressure on 3-(Octylamino)propionitrile. We will explore the necessary equipment, safety precautions, a step-by-step experimental procedure, and analytical methods for monitoring the reaction. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.
Introduction: The Potential of High Pressure in Amine Chemistry
High hydrostatic pressure (HHP) is a non-traditional activation method that can significantly alter the course of chemical reactions.[1] By applying mechanical compression, high pressure can promote the formation of more compact transition states, leading to enhanced reaction rates and selectivities.[1] In the context of organic synthesis, high pressure can facilitate transformations that are otherwise difficult to achieve under standard atmospheric conditions, such as certain cycloadditions and polymerizations.[3][4]
3-(Octylamino)propionitrile is a bifunctional molecule containing both a secondary amine and a nitrile group. This structure presents several interesting avenues for high-pressure investigation. Potential transformations include:
Hydrolysis of the nitrile group: High pressure can influence the hydrolysis of nitriles to amides or carboxylic acids.[5]
Intermolecular reactions: The amine and nitrile functionalities could potentially react intermolecularly under pressure to form novel heterocyclic structures or oligomers.
Polymerization: High pressure is known to induce polymerization in certain organic molecules.[3][4]
This application note will provide a framework for exploring these possibilities in a controlled and safe laboratory setting.
Safety First: Essential Precautions for High-Pressure Reactions
Working with high-pressure equipment requires stringent safety protocols to mitigate the risks of catastrophic failure.[6][7]
Core Safety Principles:
Proper Training: All personnel must be thoroughly trained in the operation of the specific high-pressure apparatus being used.
Equipment Inspection: Regularly inspect the reactor vessel, fittings, and safety devices for any signs of wear, corrosion, or damage.[8]
Pressure and Temperature Limits: Never exceed the manufacturer's specified maximum pressure and temperature ratings for the reactor.[8] It is recommended to operate at or below 85% of the design pressure and temperature.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and appropriate gloves.[9]
Ventilation: Operate the high-pressure reactor in a well-ventilated area, preferably within a fume hood, to safely handle any potential release of volatile or toxic substances.[6][7]
Blast Shield: Use a blast shield or operate the reactor in a specialized high-pressure bay to protect personnel from potential projectiles in the event of a failure.[6][9]
Pressure Relief: Ensure the reactor is equipped with a calibrated pressure relief valve or a rupture disc to prevent over-pressurization.[6][7]
Hazardous Materials: 3-(Octylamino)propionitrile is classified as a skin, eye, and respiratory irritant.[10] Handle with care, avoiding inhalation and direct contact.
The Experimental Apparatus: A Closer Look
A typical high-pressure batch reactor system is required for these experiments. The key components are outlined below.
High-Pressure Reactor
A bench-top high-pressure reactor with a volume of 50-250 mL is suitable for laboratory-scale investigations. Key features should include:
Material of Construction: Stainless steel (e.g., 316 SS) or a more corrosion-resistant alloy like Hastelloy, depending on the reaction conditions.
Sealing Mechanism: A robust sealing mechanism, such as a self-sealing O-ring or a metal gasket, is crucial for maintaining pressure.
Fittings: The reactor head should have multiple ports for a pressure gauge, thermocouple, gas inlet/outlet, and a pressure relief device.
Stirring: A magnetic stirrer or an overhead mechanical stirrer is necessary to ensure homogeneity of the reaction mixture.
Pressure Generation and Control
Pressure Source: A high-pressure liquid chromatography (HPLC) pump or a syringe pump can be used to generate and maintain the desired pressure with a suitable pressure-transmitting fluid.
Pressure Transducer and Readout: A calibrated pressure transducer connected to a digital display allows for accurate monitoring of the internal pressure.[11]
Temperature Control
Heating and Cooling System: An external heating mantle or a circulating bath connected to a jacketed reactor vessel provides precise temperature control. A thermocouple placed inside the reactor (in a thermowell) ensures accurate measurement of the internal reaction temperature.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for studying the effect of high pressure on 3-(Octylamino)propionitrile. The specific parameters (pressure, temperature, time, solvent) should be systematically varied to understand their influence on the reaction outcome.
Cleaning and Inspection: Thoroughly clean and dry all components of the high-pressure reactor. Inspect all seals and fittings for any signs of damage.
Assembly: Assemble the reactor according to the manufacturer's instructions.
Leak Test: Pressurize the empty and sealed reactor with an inert gas (e.g., nitrogen or argon) to the intended working pressure. Monitor the pressure for at least one hour to ensure there are no leaks.
Reaction Procedure
Charging the Reactor:
Accurately weigh 3-(Octylamino)propionitrile and dissolve it in the chosen solvent. If using an internal standard for later analysis, add it at this stage.
Transfer the solution into the reactor vessel. Do not fill the reactor to more than 75% of its total volume to allow for liquid expansion at elevated temperatures. [9]
Sealing the Reactor: Securely seal the reactor according to the manufacturer's protocol.
Purging (Optional): If an inert atmosphere is required, purge the reactor with nitrogen or argon to remove air.
Pressurization:
Place the reactor in the heating system and behind a blast shield.
Connect the pressure source to the reactor.
Slowly increase the pressure to the desired setpoint.
Heating and Stirring:
Begin stirring the reaction mixture.
Set the temperature controller to the desired reaction temperature.
Reaction Monitoring: Maintain the desired pressure and temperature for the specified reaction time. Periodically record the pressure and temperature readings.
Cooling and Depressurization:
After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature.
Slowly and carefully vent the pressure in a fume hood.
Sample Collection and Work-up:
Once the reactor is at atmospheric pressure, open it carefully.
Collect the reaction mixture.
A typical work-up may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.[14] The organic layer is then dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.[14]
Data Analysis and Reaction Monitoring
Careful analysis of the reaction mixture is crucial to determine the extent of conversion of the starting material and to identify any products formed.
Analytical Techniques
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of new product spots.[5][15]
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods for determining the concentration of the starting material and any products. The use of an internal standard allows for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of any isolated products.
Mass Spectrometry (MS): Provides information about the molecular weight of the products.
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the starting material and products. For instance, the disappearance of the nitrile peak (~2250 cm⁻¹) would indicate a reaction at this group.
Experimental Parameters to Investigate
The following table summarizes key parameters that can be varied to study their effect on the reaction of 3-(Octylamino)propionitrile.
Parameter
Range
Rationale
Pressure
100 - 1000 bar (10 - 100 MPa)
To determine the effect of pressure on reaction rate and product distribution.
Temperature
50 - 200 °C
To investigate the interplay between thermal and pressure activation.
Reaction Time
1 - 24 hours
To establish the reaction kinetics and determine the time required for maximum conversion.
Solvent
Aprotic (e.g., Acetonitrile) vs. Protic (e.g., Water, Methanol)
To study the role of the solvent in the reaction mechanism, particularly for potential hydrolysis.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for high-pressure reactions with 3-(Octylamino)propionitrile.
Caption: Experimental workflow for high-pressure reactions.
Potential Reaction Pathways
The following diagram illustrates potential reaction pathways for 3-(Octylamino)propionitrile under high pressure.
Caption: Potential reaction pathways under high pressure.
Conclusion
This application note provides a comprehensive guide for researchers interested in exploring the high-pressure chemistry of 3-(Octylamino)propionitrile. By carefully controlling the experimental parameters and adhering to strict safety protocols, it is possible to investigate novel reaction pathways and synthesize new chemical entities. The principles and techniques described herein are broadly applicable to the study of other organic molecules under high-pressure conditions.
References
Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. (n.d.).
High Pressure Organic Synthesis 9783110555950 - DOKUMEN.PUB. (n.d.).
Chemical Synthesis Driven by High Pressure | CCS Chemistry. (2025).
Methods for Heating Chemical Reactions Under High Pressure - Asynt. (2024).
How Do You Control And Monitor The Pressure Inside The Reactor? - Achieve Chem. (2025).
Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - RSC Publishing. (2025).
The effect of pressure on rates of reaction - Chemguide. (n.d.).
The Development and Performance Validation of a Real-Time Stress Extraction Device for Deep Mining-Induced Stress - MDPI. (n.d.).
Hydrothermal Synthesis Reactor Manufacturer and Supplier - Shilpent. (n.d.).
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow - datapdf.com. (2013).
Essential Safety Protocols for Reactor Operations - YouTube. (2024).
(PDF) Pressure Effects on the Rate of Chemical Reactions Under the High Pressure and High Temperature Conditions Used in Pressure-Assisted Thermal Processing - ResearchGate. (2016).
Technical Support Center: Synthesis of 3-(Octylamino)propionitrile
Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 3-(Octylamino)propionitrile via the aza-Michael addition of octylamine to acrylonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-(Octylamino)propionitrile via the aza-Michael addition of octylamine to acrylonitrile.
While this reaction is theoretically straightforward (100% atom economy), researchers frequently encounter yield losses due to bis-addition (formation of the tertiary amine byproduct) and polymerization of the acrylonitrile. This guide moves beyond standard textbook procedures to provide field-proven strategies for maximizing the mono-adduct yield.
Module 1: Critical Process Parameters (CPP)
To control the reaction, you must understand the competing kinetics. The reaction proceeds through the nucleophilic attack of the octylamine nitrogen lone pair on the
-carbon of acrylonitrile.
The Selectivity Challenge
The primary amine (Octylamine) reacts to form the secondary amine (Target Product). However, the product is also a nucleophile and can react with a second molecule of acrylonitrile to form the bis-adduct.
Key Insight: The secondary amine (product) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl chain, making the side reaction kinetically favorable if local concentration of acrylonitrile is high.
Reaction Pathway Diagram[1]
Figure 1: Kinetic pathway showing the competitive formation of the bis-adduct. Controlling 'k2' is the primary objective.
Module 2: Troubleshooting Dashboard (FAQ)
Q1: My product is a viscous yellow/orange oil instead of a clear liquid. What happened?
Diagnosis: This indicates polymerization of the acrylonitrile or oxidation of the amine. Acrylonitrile is prone to radical polymerization, especially if the reaction exotherms uncontrolled.
Solution:
Ensure your acrylonitrile contains a stabilizer (e.g., MEHQ) if not distilling immediately before use.
Strict Temperature Control: Keep the reaction between 0°C and 25°C. Do not let the exotherm spike above 40°C.
Perform the reaction under an inert atmosphere (
or Ar) to prevent amine oxidation.
Q2: I am consistently getting 15-20% of the bis-adduct. How do I stop this?
Diagnosis: You likely have a local excess of acrylonitrile or are running the reaction too hot.
Solution:
Inverse Addition: Do not add amine to acrylonitrile. Always add acrylonitrile to the amine .
Stoichiometry: Use a molar excess of octylamine (1.5 to 2.0 equivalents). The excess amine statistically favors the mono-attack.
Dilution: If the problem persists, use a solvent (Methanol or Ethanol). Protic solvents accelerate the mono-addition via hydrogen bonding to the nitrile nitrogen, stabilizing the transition state without necessarily speeding up the bis-addition to the same extent.
Q3: The reaction is too slow at room temperature.
Diagnosis: Long alkyl chains (C8) can have steric bulk that slows kinetics compared to smaller amines.
Solution: Add a catalyst. Water (1-5 mol%) is an excellent, green catalyst for this reaction. It activates the acrylonitrile via H-bonding. Alternatively, mild Lewis acids like
or simple acetic acid (10 mol%) can be used.
Module 3: Optimized Standard Operating Procedure (SOP)
This protocol utilizes stoichiometric control and protic activation to maximize yield.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.[1]
Charge Amine: Add Octylamine (2.0 eq) and Methanol (20 mL) to the RBF. Cool the solution to 0°C using an ice bath.
Addition: Charge the addition funnel with Acrylonitrile (1.0 eq) .
Critical Step: Add the acrylonitrile dropwise over 30–60 minutes. Vigorous stirring is essential to prevent local hot-spots where bis-addition occurs.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 12–24 hours.[2]
Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM) or GC-MS. The limiting reagent (acrylonitrile) should be consumed.
Work-up:
Concentrate the mixture on a rotary evaporator to remove Methanol.
You now have a mixture of Product + Excess Octylamine.
Purification (Vacuum Distillation):
Do not attempt column chromatography as the primary method (amines streak on silica).
Perform fractional distillation under high vacuum (<1 mmHg).
Fraction 1: Excess Octylamine (Recover and reuse).
Fraction 2: 3-(Octylamino)propionitrile (Target).
Residue: Bis-adduct (Pot residue).
Module 4: Purification & Analysis
Distillation Data
Separation is based on the boiling point difference between the C8-amine and the C11-nitrile.
Compound
Boiling Point (Est. @ 1 mmHg)
State
Octylamine
~60-65°C
Colorless Liquid
3-(Octylamino)propionitrile
~130-140°C
Colorless/Pale Yellow Liquid
Bis-adduct
>200°C (Decomposes)
Viscous Oil/Residue
Analytical Verification (NMR)
1H NMR (CDCl3): Look for the disappearance of vinyl protons from acrylonitrile (
5.6–6.2 ppm).
Diagnostic Peaks:
Triplet at
~2.9 ppm ( adjacent to Nitrogen).
Triplet at
~2.5 ppm ( adjacent to Nitrile).
Multiplet at
~2.6 ppm (Octyl adjacent to Nitrogen).
References
Selectivity in Aza-Michael Additions
Mechanism and Kinetics: Ranu, B. C., & Banerjee, S. (2005).[3] Ionic Liquid as Catalyst and Reaction Medium.[3] Organic Letters, 7(14), 3049-3052.
Catalysis by Protic Solvents
Water-Promoted Reaction: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.
General Synthesis of Aminopropionitriles
Standard Procedures: Encyclopedia of Reagents for Organic Synthesis (EROS). Acrylonitrile.[4][5][6][7]
Technical Support Center: Synthesis of 3-(Octylamino)propionitrile
Current Status: Operational Subject: Troubleshooting Side Reactions in Aza-Michael Addition Ticket Priority: High (Process Optimization) Executive Summary: The Chemistry at a Glance The synthesis of 3-(Octylamino)propion...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Side Reactions in Aza-Michael Addition
Ticket Priority: High (Process Optimization)
Executive Summary: The Chemistry at a Glance
The synthesis of 3-(Octylamino)propionitrile is a classic aza-Michael addition . It involves the nucleophilic attack of a primary aliphatic amine (octylamine) on the
-carbon of an electron-deficient alkene (acrylonitrile).
While theoretically simple (often requiring no catalyst), this reaction is governed by a delicate balance between kinetic control (rate of addition) and thermodynamic stability . The primary challenge is not reactivity, but selectivity . The product you form is a secondary amine, which is itself a nucleophile capable of reacting again.
The Core Reaction Pathway
Reactants: Octylamine (
) + Acrylonitrile ()
Target: 3-(Octylamino)propionitrile (Mono-adduct)
Major Impurity: 3,3'-(Octylimino)dipropionitrile (Bis-adduct)
Critical Side Reaction Analysis
Issue A: Bis-Cyanoethylation (The "Double-Dip")
Symptom: High viscosity, lower than expected amine value, and yield loss.
Mechanism: The target molecule contains a secondary amine. As the concentration of the target increases, it competes with the starting octylamine for the remaining acrylonitrile.
Why it happens: Aliphatic amines are strong nucleophiles. The secondary amine product is sterically accessible enough to undergo a second Michael addition.
The Fix (Stoichiometry): You cannot run this reaction 1:1. You must use a large excess of octylamine (1.5 to 3.0 equivalents) to statistically favor the collision of acrylonitrile with the primary amine rather than the product.
Issue B: Anionic Polymerization of Acrylonitrile
Symptom: Reaction mixture turns into a yellow/orange gel; rapid exotherm.
Mechanism: Amines are bases. They can initiate the anionic polymerization of acrylonitrile, especially if the temperature spikes or if the acrylonitrile is added too quickly.
The Fix:
Temperature Control: Keep
.
Inhibitors: Ensure acrylonitrile contains a radical inhibitor (e.g., MEHQ) if radical polymerization is also a concern, though anionic is the primary risk here.
Slow Addition: Acrylonitrile must be the limiting reagent at every instant during addition.
Issue C: Retro-Michael Reaction (Reversibility)
Symptom: Product purity drops during high-temperature distillation.
Mechanism: The aza-Michael addition is reversible. At high temperatures (
), the adduct can "unzip," releasing toxic acrylonitrile and reverting to the amine.
The Fix: Use high-vacuum distillation to keep the pot temperature as low as possible.
Visualizing the Reaction Logic
The following diagram illustrates the competing pathways and the decision nodes required to secure the target molecule.
Figure 1: Reaction network showing the primary pathway (Green) and competing side reactions (Red/Grey). Note the reversibility (dotted line) at high temperatures.
Troubleshooting Guide & FAQs
Scenario 1: "My product is a solid/gel."
Root Cause
Diagnostic
Corrective Action
Polymerization
Insoluble in methanol; IR shows broad nitrile peak but no amine N-H stretch.
Prevention: Add acrylonitrile dropwise to the amine.[1][2] Never add amine to acrylonitrile. Keep Temp .
Bis-Adduct Formation
Soluble, but highly viscous. NMR shows no N-H proton.
Prevention: Increase Octylamine ratio to 2:1. The excess is easily distilled off later.
Scenario 2: "The reaction turned dark yellow/brown."
Root Cause
Diagnostic
Corrective Action
Oxidation
Darkening occurs over time.
Prevention: Sparge amine with Nitrogen () before use. Run reaction under inert atmosphere.
Inhibitor Color
MEHQ (stabilizer) can accumulate and color the mixture.
Remedy: Distillation usually removes these heavy colored impurities.
Scenario 3: "Yield is low after distillation."
Root Cause
Diagnostic
Corrective Action
Retro-Michael
Acrylonitrile is found in the cold trap of the vacuum pump.
Prevention: Your vacuum is too weak. You need to distill at a lower temp () to prevent thermal degradation.
Optimized Experimental Protocol
Objective: Synthesis of 3-(Octylamino)propionitrile with
mono-selectivity.
Reagents
Octylamine: 2.0 equivalents (Excess serves as solvent and selectivity enforcer).
Acrylonitrile: 1.0 equivalent.
Inhibitor: 4-Methoxyphenol (MEHQ) (usually present in commercial acrylonitrile).
Step-by-Step Procedure
Setup: Charge Octylamine (2.0 eq) into a 3-neck round bottom flask equipped with a magnetic stirrer, internal thermometer, and reflux condenser. Flush with
.
Cooling: Cool the amine to
using an ice/water bath.
Addition: Add Acrylonitrile (1.0 eq) dropwise via an addition funnel.
Critical: Monitor internal temperature. Do not allow
. The reaction is exothermic.
Rate: Addition should take 30–60 minutes depending on scale.
Digestion: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours.
QC Check: Take an aliquot for GC-MS or NMR. Disappearance of acrylonitrile indicates completion.
Workup:
Setup for vacuum distillation.
Fraction 1: Distill off the excess Octylamine (B.P.
at atm, much lower under vacuum).
Fraction 2: Collect the product 3-(Octylamino)propionitrile.
Note: The residue (pot bottom) will contain the bis-adduct.
References
Selectivity in Aza-Michael Additions
Source: R. Larsson, "Aza-Michael Additions of Primary Amines," Organic Process Research & Development.
Context: Establishes the kinetic profiles of primary vs.
Polymerization Risks
Source: "Anionic Polymerization of Acrylonitrile Initiated by Amines," Journal of Polymer Science.
Context: Explains the mechanism by which basic amines trigger the cyano-group polymeriz
Context: The foundational procedure for reacting ammonia/amines with acrylonitrile, highlighting the temperature control and stoichiometry requirements.
Technical Support Center: Aminonitrile Stability in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and critical challenge in sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and critical challenge in synthetic chemistry: preventing the unwanted polymerization of aminonitriles during reactions. As versatile precursors to amino acids, peptides, and pharmacologically active heterocycles, the stability of aminonitriles is paramount for achieving high yields and product purity.[1][2]
This document moves beyond standard protocols to explain the causal mechanisms behind aminonitrile instability and offers field-proven strategies to maintain the integrity of your compounds from reaction setup through to purification and storage.
This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.
Question 1: My reaction mixture is becoming viscous or solidifying, and TLC analysis shows a baseline smear. What is happening and how can I fix it?
Answer: You are likely observing polymerization of your aminonitrile starting material or product. This is a common side reaction, particularly under thermal or basic conditions. The bifunctional nature of aminonitriles (a nucleophilic amine and an electrophilic nitrile) makes them susceptible to self-condensation.
Underlying Mechanism: The polymerization is often a step-growth process initiated by the nucleophilic attack of an amino group from one molecule onto the electrophilic carbon of the nitrile group of another. This forms a dimeric amidine, which can continue to react, leading to oligomers and polymers. This process can be thermally initiated and may even be autocatalytic, where a product of the reaction accelerates further polymerization.[3][4] In some cases, radical-mediated polymerization can also occur, especially with unsaturated aminonitriles or in the presence of radical initiators.[5]
Visualizing the Polymerization Pathway
The following diagram illustrates a plausible non-radical, step-growth polymerization mechanism.
Caption: Plausible step-growth polymerization of α-aminonitriles.
Action: Immediately cool the reaction vessel in an ice bath to slow the polymerization rate.
Protocol: Maintain strict temperature control throughout the reaction. If the desired transformation is sluggish at lower temperatures, consider a more active catalyst rather than increasing the heat. Reactions should not be left unattended at elevated temperatures for extended periods.
pH and Catalyst Management:
Action: If using a strong base, cautiously neutralize the reaction mixture with a mild acidic buffer (e.g., saturated NH₄Cl solution).
Protocol: Avoid strong, non-nucleophilic bases (e.g., DBU, NaH) where possible. For base-catalyzed reactions, opt for milder organic bases like triethylamine or DIPEA. In many cases, particularly for the Strecker synthesis, the reaction can proceed efficiently under mildly acidic to neutral conditions, which suppresses polymerization.[6][7]
Use of Polymerization Inhibitors:
Action: For reactions that must be run at higher temperatures, consider adding a polymerization inhibitor at the start.
Protocol: The choice of inhibitor depends on the suspected polymerization mechanism.
For Radical Polymerization: Phenolic radical scavengers are highly effective.
For Anionic/Base-Catalyzed Polymerization: The addition of a mild acid can act as an inhibitor.[4]
Inhibitor Class
Example Compound
Typical Concentration (w/w)
Mechanism of Action
Phenolic
Butylated Hydroxytoluene (BHT)
0.01 - 0.5%
Scavenges free radicals, preventing initiation of radical chains.[8][9][10]
Phenolic
Hydroquinone (HQ) / MEHQ
50 - 200 ppm
Excellent radical scavenger, often requires trace oxygen to be effective.[11]
Thiazine
Phenothiazine (PTZ)
100 - 500 ppm
Highly effective radical scavenger, especially at elevated temperatures.[3][12][13]
Acidic
Acetic Acid / Mild Buffer
Varies
Neutralizes basic species that can initiate anionic polymerization.[4]
Question 2: My aminonitrile product seems stable in the crude reaction mixture, but decomposes during workup or silica gel chromatography. What's causing this instability?
Answer: This is a classic problem caused by the chemical environment during purification. Aminonitriles are susceptible to two primary degradation pathways under these conditions: hydrolysis and the retro-Strecker reaction.[9]
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (forming an amino acid) or an amide, particularly in the presence of strong aqueous acids or bases during workup.[14]
Retro-Strecker Reaction: This is the reverse of the synthesis reaction, where the aminonitrile breaks down into its constituent aldehyde (or ketone), amine, and cyanide. This is often catalyzed by the acidic silanol groups (Si-OH) on the surface of standard silica gel and can be exacerbated by heat.[9]
Visualizing Degradation Pathways
Caption: Key degradation pathways for α-aminonitriles during workup.
Protocol for Stable Workup and Purification:
Aqueous Workup:
Avoid prolonged contact with strong aqueous acids or bases.
Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH.
Minimize the workup time and keep the solutions cold.
Promptly extract the product into an organic solvent and dry thoroughly with a neutral drying agent like Na₂SO₄ or MgSO₄.
Chromatography:
Deactivate Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in a solvent system containing 1-2% triethylamine (or another volatile amine). This neutralizes the acidic silanol sites.
Use an Amine-Containing Eluent: Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) to prevent streaking and on-column degradation.
Consider Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 column.
Protecting Groups: For particularly sensitive aminonitriles, a robust strategy is to protect the amine as a Boc-carbamate or an amide before purification. These derivatives are significantly less basic and more stable on silica gel. The protecting group can be removed after the compound is pure.[9]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified aminonitriles?A: To ensure long-term stability, aminonitriles should be stored under what can be called the "4-C Conditions": Cool, Closed, Clean, and Covered.
Cool: Store at low temperatures (refrigerated at 2-8°C or frozen) to minimize thermal decomposition.
Closed: Use vials with tight-fitting, secure caps to prevent exposure to atmospheric moisture and oxygen.
Clean: Store in clean glass or chemically resistant polymer (e.g., HDPE) containers.[2]
Covered: Protect from light by using amber vials or storing in the dark. For highly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) is recommended.[15]
Q: Can I use an aminonitrile that has started to show signs of polymerization (e.g., slight discoloration or increased viscosity)?A: It is not recommended for direct use in subsequent reactions, as the polymeric impurities can interfere with reactivity and complicate purification. However, if the polymerization is minor, you may be able to salvage the material.
Protocol for Purifying a Partially Polymerized Aminonitrile:
Dissolution: Dissolve the entire sample in a suitable solvent in which the monomer is highly soluble (e.g., dichloromethane, ethyl acetate). The polymer may be less soluble.
Filtration: If a significant amount of solid polymer is present, filter the solution to remove it.
Reprecipitation: Transfer the filtrate to a stirring solution of a solvent in which the aminonitrile is insoluble but the oligomers might remain soluble (an "anti-solvent," often a nonpolar solvent like hexanes or petroleum ether). The pure aminonitrile should precipitate out.[6]
Isolation: Collect the precipitated solid by filtration, wash with cold anti-solvent, and dry thoroughly under vacuum.
Verification: Confirm the purity of the recovered material by NMR, LC-MS, and melting point analysis before use.
Q: Does the choice of cyanide source in a Strecker reaction affect the stability of the resulting aminonitrile?A: While the final aminonitrile product is the same, the choice of cyanide source (e.g., KCN, NaCN, TMSCN) can influence the reaction conditions, which in turn affects stability.[16][17] Using TMSCN often allows for milder, non-aqueous conditions, which can suppress hydrolysis side reactions. Using KCN/NH₄Cl in an aqueous system requires careful pH control to balance iminium ion formation with preventing unwanted hydrolysis.[14] The key is to choose a cyanide source compatible with a set of reaction conditions (solvent, temperature, pH) that minimizes the residence time of the product under harsh environments.
References
Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]
BenchChem. (2025). Introduction: The Central Role of α-Aminonitriles. BenchChem Technical Support.
Pérez-Fernández, C., Valles, P., González-Toril, E., Mateo-Martí, E., de la Fuente, J. L., & Ruiz-Bermejo, M. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 14(15), 3128. [Link]
Danger, G., d’Hendecourt, L., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 44. [Link]
Nufarm. Polymerization Inhibitors for Acrylonitrile. Nufarm.
Handom-chem. (2024). Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. [Link]
Parker, E. T., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry.
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Ullah, B., Gupta, N. K., Ke, Q., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace.
Ferreira, L. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1037-1051.
Reddit. (2021).
D’Souza, A., & Mbatia, B. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules, 25(19), 4533.
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
MDPI. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
Wikipedia. (n.d.).
Guo, W., & Kannan, K. (2016). Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants. Environmental research, 151, 484-490.
Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health, European Commission.
Wikipedia. (n.d.).
Hong, K., Uhrig, D., & Mays, J. W. (1999). Living anionic polymerization.
Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61.
U.S. Hazmat Storage. (2023). Acetonitrile Chemical Storage | Safe Handling & Compliance.
troubleshooting guide for the reduction of 3-(Octylamino)propionitrile
Welcome to the technical support center for the synthesis of N-octylpropane-1,3-diamine via the reduction of 3-(Octylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-octylpropane-1,3-diamine via the reduction of 3-(Octylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this chemical transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3-(Octylamino)propionitrile to N-octylpropane-1,3-diamine?
The reduction of the nitrile group in 3-(Octylamino)propionitrile to a primary amine can be effectively achieved through two primary routes: catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is often preferred for its scalability and more environmentally friendly profile.
Chemical Reduction: This approach utilizes powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF). These reagents are highly effective but require strict anhydrous conditions and careful handling due to their reactivity.[1]
Each method has its own set of advantages and potential challenges, which are addressed in the troubleshooting section below.
Q2: My catalytic hydrogenation of 3-(Octylamino)propionitrile is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
This is a classic issue in nitrile reductions. The primary byproduct is likely the secondary amine, formed by the reaction of the newly formed N-octylpropane-1,3-diamine with an intermediate imine.
Mechanism of Secondary Amine Formation:
The nitrile is partially reduced to an intermediate imine.
The desired product, N-octylpropane-1,3-diamine, acts as a nucleophile and attacks the intermediate imine.
This is followed by the elimination of ammonia and subsequent reduction of the new imine to form a secondary amine.
To suppress this side reaction, the addition of ammonia or a basic additive like sodium hydroxide to the reaction mixture is highly recommended.[2] Ammonia helps to keep the catalyst surface saturated, favoring the reduction of the primary imine intermediate over its reaction with the product amine.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Possible Cause
Troubleshooting Action
Catalytic Hydrogenation:
Inactive Catalyst
Use fresh, high-activity Raney Nickel or Pd/C. Ensure proper storage and handling of the catalyst to prevent deactivation. For Raney Nickel, ensure it is stored as a slurry in water or ethanol and never allowed to dry in the air, as it can be pyrophoric.[3]
Insufficient Hydrogen Pressure
Increase the hydrogen pressure according to established protocols for nitrile reduction. A typical range is 500-1500 psi, but this is system-dependent.
Low Reaction Temperature
Gradually increase the reaction temperature. Nitrile hydrogenations often require elevated temperatures (e.g., 50-100 °C) to proceed at a reasonable rate.
Catalyst Poisoning
Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds. Pre-treating the starting material by passing it through a small plug of silica gel or activated carbon can be beneficial.
Chemical Reduction (LiAlH₄ or Borane):
Deactivated Reducing Agent
Use a fresh, unopened bottle of LiAlH₄ or a recently standardized solution of borane. LiAlH₄ is particularly sensitive to moisture and can decompose upon storage.
Insufficient Stoichiometry of Reducing Agent
Ensure at least 2 equivalents of hydride are used per mole of nitrile. It is common to use a slight excess (e.g., 1.5-2.0 equivalents of LiAlH₄) to ensure complete reaction.[4]
Reaction Not Reaching a Sufficient Temperature
While the initial addition of the substrate to LiAlH₄ is often done at 0 °C for safety, the reaction may require refluxing in a solvent like THF to go to completion.
Problem 2: Formation of Secondary Amine Byproduct
Possible Cause
Troubleshooting Action
Catalytic Hydrogenation:
Reaction of Intermediate Imine with Product Amine
Add a co-catalyst or additive to suppress the side reaction. The most common and effective method is to saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas before adding the catalyst and substrate. Alternatively, adding a solution of ammonia in the solvent (e.g., 7N ammonia in methanol) is also effective. A small amount of a strong base like sodium hydroxide can also be used.
High Reaction Temperature
While higher temperatures increase the reaction rate, they can also favor the formation of byproducts. Optimize the temperature to find a balance between reaction speed and selectivity.
Problem 3: Difficult or Hazardous Reaction Work-up
Possible Cause
Troubleshooting Action
LiAlH₄ Reduction:
Violent Quenching of Excess LiAlH₄
A slow and controlled work-up procedure is critical. A widely used and safe method is the Fieser work-up. For a reaction containing 'x' grams of LiAlH₄ in an ethereal solvent, cool the mixture to 0 °C and slowly and sequentially add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water. This procedure results in the formation of granular salts that are easily filtered off.[4]
Emulsion Formation During Extraction
The presence of aluminum salts can lead to persistent emulsions. The Fieser work-up helps to minimize this. If an emulsion still forms, adding a saturated solution of Rochelle's salt (sodium potassium tartrate) and stirring vigorously can help to break it.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from industrial processes for the reduction of aminonitriles.[5]
System Preparation: To a high-pressure autoclave, add 3-(Octylamino)propionitrile (1.0 eq) dissolved in methanol saturated with ammonia (approximately 10 volumes).
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add Raney Nickel (5-10% by weight of the nitrile) as a slurry in water or ethanol.
Reaction: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to 800-1000 psi. Heat the mixture to 70-90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
Work-up: After cooling to room temperature, carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney Nickel is pyrophoric. Keep it wet with solvent.
Purification: Remove the solvent under reduced pressure. The resulting crude N-octylpropane-1,3-diamine can be purified by vacuum distillation.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a general and highly effective laboratory-scale procedure.[4]
System Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and anhydrous tetrahydrofuran (THF, approximately 20 volumes). Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Dissolve 3-(Octylamino)propionitrile (1.0 eq) in anhydrous THF (approximately 5 volumes) and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (1 mL per gram of LiAlH₄), 15% aqueous NaOH (1 mL per gram of LiAlH₄), and then water again (3 mL per gram of LiAlH₄).
Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by vacuum distillation.
Raney nickel reductions. (n.d.). Indian Academy of Sciences. Retrieved January 30, 2026, from [Link]
reduction of nitriles. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]
hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
N,N-Diethyl-1,3-propane diamine|104-78-9. (n.d.). Hangzhou Ocean chemical Co.,Ltd. Retrieved January 30, 2026, from [Link]
N-Octyl-1,3-propanediamine | C11H26N2. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]
N-Oleyl-1,3-propanediamine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N'-arylhexahydropyrimidines and hexahydro-1,3-diazepines. (2006). ResearchGate. [Link]
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved January 30, 2026, from [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Technical Support Center: Managing Exotherms in 3-(Octylamino)propionitrile Synthesis
Case ID: 3-OAPN-EXO-001 Topic: Thermodynamic Control & Impurity Management in Michael Additions Support Level: Tier 3 (Senior Application Scientist) Core Directive: The Thermodynamic Challenge The synthesis of 3-(Octylam...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3-OAPN-EXO-001
Topic: Thermodynamic Control & Impurity Management in Michael Additions
Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Thermodynamic Challenge
The synthesis of 3-(Octylamino)propionitrile via the Michael addition of octylamine to acrylonitrile is a classic "deceptively simple" reaction. While the chemistry is straightforward, the engineering is critical.
This reaction is highly exothermic (
). In an adiabatic system (no cooling), the temperature can rise by 150°C or more within minutes, leading to three catastrophic failure modes:
Explosive Polymerization: Acrylonitrile polymerizes violently above 60–70°C in the presence of base (amines).
Bis-Cyanoethylation: High temperatures promote the second addition, forming the impurity 3,3'-(octylimino)dipropionitrile .
Vaporization: Acrylonitrile (b.p. 77°C) can flash boil, over-pressurizing the vessel.
Reaction Scheme & Heat Flow
Figure 1: Reaction pathway showing the competition between the desired mono-addition and the thermally promoted bis-addition impurity.
Critical Process Parameters (CPP)
To maintain control, you must transition from "mixing reagents" to "dosing control."
Never mix all reagents at once. Add Acrylonitrile to Octylamine. This keeps the Michael acceptor concentration low, favoring mono-addition.
Stoichiometry
1.0 : 1.05 (Amine:ACN)
A slight excess of Acrylonitrile drives conversion, but too much excess promotes bis-alkylation.
Inhibitor
MEHQ (35-45 ppm)
Acrylonitrile usually contains MEHQ (Monomethyl ether hydroquinone). It requires dissolved oxygen to function. Do not purge with pure Nitrogen; use lean air.
Troubleshooting Guide
Scenario A: "My reaction temperature is spiking despite the cooling bath."
Diagnosis: The Damköhler Number (Da) is > 1. Your reaction rate is faster than your mixing/cooling rate.
Immediate Action: Stop the Acrylonitrile feed immediately. Do not increase cooling suddenly (risk of "stalling" then "runaway"). Let the existing monomer consume.
Root Cause: You are likely adding Acrylonitrile too fast, causing it to pool. When the pool ignites (kinetically), the heat release exceeds the heat transfer coefficient (
) of your vessel.
Scenario B: "The product is yellow/orange and viscous."
Mechanism: Amines are weak bases. At high temperatures (>60°C), they can initiate the anionic polymerization of the vinyl group in acrylonitrile.
Corrective Action: Check your dosing temperature. Ensure the reaction never exceeded 50°C. Verify your acrylonitrile source has active inhibitor (MEHQ).
Scenario C: "I have high levels of the 'Bis' impurity (M+53 mass shift)."
Diagnosis: Over-alkylation.
Root Cause:
Inverse Addition: Did you add Amine to Acrylonitrile? This creates a local excess of ACN, favoring double addition.
Thermal History: Running too hot favors the thermodynamic product (Bis) over the kinetic product (Mono).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing common reaction failures.
Standard Operating Procedure (Golden Standard)
Objective: Synthesis of 3-(Octylamino)propionitrile with <2% Bis-impurity.
Reagents:
Octylamine (1.0 equiv)
Acrylonitrile (1.1 equiv)
Solvent: Methanol or Ethanol (Optional, acts as a heat sink. Can be run neat if mixing is excellent).
Protocol:
Setup: Load Octylamine into a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
Blanket: Apply a lean air blanket (approx. 5-10% O2 in N2). Note: Pure Nitrogen deactivates the MEHQ inhibitor in Acrylonitrile, risking polymerization.
Equilibration: Heat Octylamine to 30°C . Why? Starting cold can delay initiation, leading to monomer accumulation and a sudden "thermal kick."
Addition (The Critical Step):
Begin adding Acrylonitrile dropwise.
Target Rate: 10% of total volume per 10 minutes.
Monitor: Observe the exotherm. The temperature should rise. Use a cooling bath to maintain 35°C – 45°C .
Safety Stop: If temperature rises >5°C/min, stop addition and maximize cooling.
Post-Reaction: After addition is complete, hold at 40°C for 2–4 hours.
Quench: Verify consumption of Octylamine via GC or TLC. Remove excess Acrylonitrile via rotary evaporation under reduced pressure (bath temp < 40°C).
Frequently Asked Questions (FAQ)
Q: Can I run this reaction in water?A: While water accelerates Michael additions (hydrophobic effect), it also hydrolyzes the nitrile to an amide or acid over time. For high purity, use anhydrous alcohols or run neat. If you must use water, keep contact time short.
Q: Why did my reactor pressure spike?A: Acrylonitrile boils at 77°C. If your exotherm pushed the internal temperature past 75°C, you likely vaporized the unreacted monomer. This is a near-miss safety incident. Ensure your cooling capacity (kW) exceeds the max heat generation rate (
).
Q: How do I remove the bis-impurity?A: It is very difficult to separate via distillation due to high boiling points. Prevention is the only viable strategy. If >5% bis is present, the batch is usually rejected for pharmaceutical applications.
References
Mechanism & Kinetics: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.
Safety & Exotherm Data: Occupational Safety and Health Administration (OSHA). "Acrylonitrile Safety and Health Topics."
Process Control:Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Chapter 6: Exothermic Reactions).
Inhibitor Chemistry: PubChem Compound Summary for Acrylonitrile (Stabilizers section).
Optimization
Technical Support Center: Stability of 3-(Octylamino)propionitrile in Acidic Media
Executive Summary & Chemical Context[1][2][3][4][5][6][7] You are likely utilizing 3-(Octylamino)propionitrile as a surfactant intermediate, a corrosion inhibitor precursor, or a building block for amphoteric compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
You are likely utilizing 3-(Octylamino)propionitrile as a surfactant intermediate, a corrosion inhibitor precursor, or a building block for amphoteric compounds. In acidic media, this molecule exhibits a "Jekyll and Hyde" behavior: it is thermodynamically unstable (prone to hydrolysis) yet kinetically stabilized by protonation.
This guide addresses the specific challenges of maintaining the integrity of the Nitrile (-CN) and Secondary Amine (-NH-) functionalities under acidic conditions (
).
The Core Conflict: Protonation vs. Hydrolysis
In acidic media, two competing pathways dictate the fate of your molecule. Understanding this competition is the key to troubleshooting.
Pathway A (Stabilization): The secondary amine protonates (
), creating a cationic ammonium species. This positive charge electrostatically repels hydronium ions (), theoretically shielding the nearby nitrile group from acid-catalyzed hydrolysis.
Pathway B (Degradation): With sufficient heat or time, the nitrile group will hydrolyze, first to an amide, and finally to a carboxylic acid (an octyl-
-alanine derivative).
Pathway C (Hazard): The Retro-Michael addition. While inhibited in strong acid, thermal stress can revert the molecule to Octylamine and Acrylonitrile (highly toxic).
Visualizing the Stability Landscape
The following diagram illustrates the mechanistic pathways active in your reaction vessel. Use this to diagnose "unknown" impurities.
Figure 1: Mechanistic pathways of 3-(Octylamino)propionitrile in acid. Green indicates the target stable state; Yellow/Red indicate degradation products.
Troubleshooting Guide (Symptom-Based)
Use this matrix to identify the root cause of experimental anomalies.
Observation
Probable Cause
Technical Explanation
Corrective Action
Precipitation / Cloudiness
Salt Solubility Limit
The protonated amine () acts as a cationic surfactant. In the presence of certain counter-ions (e.g., sulfates, perchlorates) or at low temperatures (Krafft point), the salt may crystallize or form a gel.
1. Switch acid (e.g., HCl to Acetic).2. Mildly heat (40°C) to check if it redissolves (Krafft point check).3. Dilute the solution to break surfactant micelles.
Loss of Nitrile Peak (IR: ~2250 cm⁻¹)
Hydrolysis
The nitrile has converted to an amide (IR: ~1680 cm⁻¹) or acid. This occurs if the solution was heated (>60°C) or left for extended periods in strong mineral acid.
1. Lower process temperature.2. Neutralize immediately after reaction.3. Verify via HPLC (Amide elutes earlier than Nitrile).
"Almond" or Acrid Smell
Retro-Michael Addition
Release of Acrylonitrile . This is rare in strong acid but possible if the pH drifts >4 or if local overheating occurs. SAFETY HAZARD.
1.STOP WORK. Ventilate area.2. Ensure pH is consistently < 3.3. Avoid "hot spots" during heating.
Viscosity Increase / Gelling
Polyamide Formation
If hydrolysis occurs (forming amino-acid) and water is removed, the resulting N-octyl--alanine can self-condense into a nylon-type polymer (nylon-3 derivative).
1. Do not distill to dryness under acidic conditions.2. Maintain high water content to favor hydrolysis over polymerization.
Validated Experimental Protocols
Protocol A: Stability Stress Test (Self-Validation)
Goal: Determine the safe operating window for your specific acidic matrix.
Preparation: Dissolve 3-(Octylamino)propionitrile (100 mM) in your target acidic buffer (e.g., 1M HCl).
Sampling: Aliquot into 5 vials.
Stress: Incubate vials at varying temperatures: 4°C, 25°C, 40°C, 60°C, and 80°C for 4 hours.
Quenching: Neutralize a 1 mL sample from each vial with cold NaOH to pH 8-9 and immediately extract with
(for NMR) or Methanol (for HPLC).
Note: Rapid extraction is vital to prevent the free base from undergoing Retro-Michael in the basic quench.
Analysis:
H-NMR: Monitor the triplet at
(). Degradation is confirmed if this shifts downfield or disappears.
IR: Look for the disappearance of the sharp
stretch at .
Protocol B: Safe Neutralization (Work-up)
Goal: Recover the free base without triggering Retro-Michael decomposition.
Cool the acidic reaction mixture to
(Ice bath).
Slowly add base (NaOH or
) while stirring vigorously.
Critical Step: Do not overshoot pH 10. High pH + Heat = Retro-Michael.
Once the oil separates (the free amine), extract immediately into organic solvent (DCM or Ethyl Acetate).
Frequently Asked Questions (FAQs)
Q1: Can I store 3-(Octylamino)propionitrile in acidic solution long-term?A: Only if refrigerated (
) and the acid is dilute. In concentrated mineral acids (e.g., ), slow hydrolysis to the amide will occur even at room temperature over weeks. For long-term storage, the dry Hydrochloride salt is the most stable form.
Q2: I see a new peak at 1680 cm⁻¹ in my IR spectrum. What is it?A: This is the Amide I band . It indicates that your nitrile has partially hydrolyzed to 3-(octylamino)propanamide. This is the "canary in the coal mine"—if you see this, carboxylic acid formation is next.
Q3: Why does the solution foam when I add acid?A: You have created a cationic surfactant. The protonated octyl-amine has a hydrophilic head (ammonium) and a hydrophobic tail (octyl). This lowers surface tension. If foaming is problematic, use a defoamer or avoid vigorous agitation during acidification.
Q4: Is the Retro-Michael reaction reversible in acid?A: In theory, yes. However, in practice, if Acrylonitrile is released, it is volatile (
) and reactive. If it escapes the solution or polymerizes, the reaction is driven to the right (decomposition). Keeping the system closed and cool prevents this.
References & Authoritative Grounding
Nitrile Hydrolysis Mechanism:
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Section on Hydrolysis of Nitriles to Acids).[1][2][3][4]
Cohen, M. et al. "The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid." Journal of the American Chemical Society. (Generalized mechanism for propionitriles).
Retro-Michael Addition:
Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis. Pergamon Press, 1992. (Detailed kinetics of Michael/Retro-Michael equilibrium).
Walczak, K. et al. "Michael versus retro-Michael reaction in the regioselective synthesis..." ResearchGate.[5] (Demonstrates thermal dependence of the retro-reaction).
Amino Acid Solubility & Surfactant Properties:
CRC Handbook of Chemistry and Physics.[6] Solubility of
-alanine derivatives.
PubChem Compound Summary: 3-Aminopropionitrile. (Toxicity and stability data).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 3-(Octylamino)propionitrile before handling. Acrylonitrile is a carcinogen; handle all potential degradation products with extreme caution.
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-(Octylamino)propionitrile
Welcome to the technical support guide for optimizing catalytic reactions with 3-(Octylamino)propionitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing catalytic reactions with 3-(Octylamino)propionitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the catalytic hydrogenation of this specific nitrile. Our focus is on providing practical, field-tested insights rooted in established chemical principles to help you achieve high yield and selectivity.
The primary reaction of interest for 3-(Octylamino)propionitrile is the reduction of its nitrile group to a primary amine, yielding N¹-octylpropane-1,3-diamine. While catalytic hydrogenation is a powerful and atom-economical method for this transformation, its success hinges on carefully optimizing reaction parameters, with catalyst loading being a critical variable.[1][2] This guide provides a structured approach to troubleshooting common issues and establishing a robust, scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that often arise during initial experimental design.
Q1: What is a typical starting catalyst loading for the hydrogenation of 3-(Octylamino)propionitrile?
A: For initial screening, a catalyst loading of 5-10% by weight (catalyst mass relative to substrate mass) is a robust starting point for catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[3] For example, for 10 grams of 3-(Octylamino)propionitrile, you would begin with 0.5 to 1.0 grams of catalyst. This loading is generally sufficient to achieve a reasonable reaction rate without incurring excessive cost or complicating product work-up. The optimal loading will ultimately depend on the specific catalyst, reaction conditions (pressure, temperature), and desired reaction time.
Q2: Which catalyst is best for reducing 3-(Octylamino)propionitrile to N¹-octylpropane-1,3-diamine?
A: The "best" catalyst depends on your primary goal (e.g., cost, selectivity, speed).
Raney Nickel is a highly active and cost-effective choice for aliphatic nitrile hydrogenation and is widely used in industrial processes.[1][4][5] It is an excellent first choice for this substrate.
Palladium on Carbon (Pd/C) is also effective, though it is a precious metal catalyst and thus more expensive.[6][7] It can sometimes offer different selectivity profiles.
Cobalt-based catalysts (e.g., Raney Cobalt, Cobalt Boride) are known for providing high selectivity towards primary amines, effectively minimizing the formation of secondary and tertiary amine byproducts.[2][3]
We recommend starting with Raney Nickel due to its proven efficacy and economic advantages.
Q3: Why is my reaction producing significant amounts of secondary and tertiary amine byproducts?
A: This is the most common challenge in nitrile hydrogenation.[2][6] Byproducts form when the desired primary amine product (N¹-octylpropane-1,3-diamine) reacts with the short-lived imine intermediate formed during the reaction. This subsequent reaction leads to dimers and polymers. The key strategies to suppress this are:
Use of Ammonia: Conducting the reaction in a solvent saturated with ammonia (e.g., ethanolic ammonia) is a standard and highly effective technique. Ammonia competes with the product for the imine intermediate, shifting the equilibrium away from byproduct formation.[8]
Catalyst Choice: As mentioned, cobalt-based catalysts often show higher selectivity for primary amines.[3]
Lower Temperatures: Running the reaction at the lowest practical temperature can reduce the rate of the side reactions more than the desired hydrogenation.
Q4: My reaction is very slow or has stalled completely. Is adding more catalyst the only solution?
A: Not necessarily. While insufficient catalyst loading is a possible cause, several other factors can lead to a stalled reaction:
Catalyst Poisoning: The starting material, solvent, or hydrogen gas may contain impurities (e.g., sulfur compounds, halides) that deactivate the catalyst. Ensure high-purity reagents are used.
Poor Mass Transfer: In heterogeneous catalysis, the hydrogen gas must dissolve in the liquid phase and diffuse to the catalyst surface. Inefficient stirring or low hydrogen pressure can starve the catalyst. Ensure vigorous agitation and adequate hydrogen pressure.
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. This can sometimes be addressed by optimizing other parameters before simply increasing the load.
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper, cause-and-effect analysis for resolving complex experimental issues.
Problem: Low or Stalled Conversion
Q: My hydrogenation of 3-(Octylamino)propionitrile using 5 wt% Raney Nickel has stalled at 40% conversion, and hydrogen uptake has ceased. How do I systematically troubleshoot this?
A: A stalled reaction points to a rate-limiting issue that has emerged during the process. A systematic approach is crucial. The following workflow can help diagnose the root cause.
Caption: Mechanism of primary amine formation and byproduct generation.
Causality and Optimization Strategy:
The key is to minimize the concentration of the free primary diamine product available to attack the imine intermediate.
Parameter
Recommended Action
Scientific Rationale
Additive
Add a co-solvent of 7N Ammonia in Methanol or add anhydrous ammonia gas to the reactor.
Ammonia acts as a competitive inhibitor. It is present in vast excess and reacts reversibly with the imine intermediate, protecting it from being attacked by the larger product amine. This significantly enhances selectivity for the primary amine. [8]
Temperature
Screen temperatures from 50°C to 100°C. Start lower and increase only if the rate is too slow.
The activation energy for the undesired condensation reaction is often higher than that for hydrogenation. Lowering the temperature can disproportionately slow the side reaction, improving selectivity.
H₂ Pressure
Increase hydrogen pressure (e.g., from 100 psi to 500 psi).
Higher hydrogen pressure increases the concentration of dissolved hydrogen at the catalyst surface. This accelerates the second hydrogenation step (imine to amine), reducing the lifetime of the reactive imine intermediate and giving it less time to participate in side reactions.
Substrate Conc.
Run the reaction at a lower substrate concentration.
While it may reduce throughput, lower concentration reduces the probability of a product molecule and an imine intermediate molecule encountering each other at a catalyst site.
Catalyst Loading
Use a sufficiently high catalyst loading.
A higher catalyst loading can increase the overall reaction rate, again reducing the lifetime of the imine intermediate. This should be balanced against cost and workup considerations.
Section 3: Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a parallel experiment to quickly determine an effective catalyst loading range.
Setup: Prepare four identical high-pressure reactor vessels.
Reagent Preparation:
In each vessel, add 5.0 g (27.4 mmol) of 3-(Octylamino)propionitrile.
Add 50 mL of anhydrous ethanol (or another suitable solvent).
Catalyst Addition (Under Inert Atmosphere):
Vessel 1: Add 0.125 g of Raney Nickel slurry (2.5 wt%).
Vessel 2: Add 0.250 g of Raney Nickel slurry (5.0 wt%).
Vessel 3: Add 0.500 g of Raney Nickel slurry (10.0 wt%).
Vessel 4: Add 0.750 g of Raney Nickel slurry (15.0 wt%).
Safety Note: Handle Raney Nickel as a slurry under solvent and purge the vessel headspace thoroughly with Argon or Nitrogen before and after addition.
Reaction Execution:
Seal all vessels.
Pressurize with H₂ to 400 psi.
Begin vigorous stirring (>1000 RPM) and heat to 80°C.
Monitoring & Analysis:
Monitor the H₂ pressure drop in each vessel over time.
After a set time (e.g., 4 hours), cool the reactors, vent the H₂, and purge with Nitrogen.
Take a filtered sample from each vessel for GC or LC-MS analysis to determine conversion and selectivity.
Evaluation: Compare the results. The optimal loading is the lowest amount that gives complete conversion and high selectivity in the desired timeframe.
Protocol 2: General Procedure for Selective Hydrogenation
This procedure incorporates best practices for achieving high selectivity.
Vessel Preparation: To a 500 mL high-pressure autoclave, add a magnetic stir bar.
Reagent Loading:
Add 20.0 g (109.7 mmol) of 3-(Octylamino)propionitrile.
Add 200 mL of a 2M solution of ammonia in methanol.
Catalyst Loading:
Under a positive pressure of Argon, carefully add 2.0 g (10 wt%) of water-wet Raney Nickel 2800 slurry.
Reaction:
Seal the autoclave.
Purge the headspace by pressurizing with Nitrogen (3x) and then Hydrogen (3x).
Pressurize to 500 psi with Hydrogen.
Begin vigorous stirring and heat the vessel to 75°C.
Work-up:
After 6 hours (or when H₂ uptake ceases), cool the vessel to room temperature.
Carefully vent the excess hydrogen and purge with Nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent and disposed of properly.
Concentrate the filtrate under reduced pressure to yield the crude N¹-octylpropane-1,3-diamine, which can be purified by distillation.
References
Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2020). Catalysis Science & Technology. Retrieved from [Link]
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]
Mori, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Advanced Synthesis & Catalysis. Retrieved from [Link]
Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
Nitrile reduction. (n.d.). In Wikipedia. Retrieved from [Link]
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Retrieved from [Link]
3-(Octylamino)propiononitrile. (n.d.). PubChem. Retrieved from [Link]
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. Retrieved from [Link]
The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
Synthesis of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Semantic Scholar. Retrieved from [Link]
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
Nitrile reduction issues. (2018). Reddit. Retrieved from [Link]
Preparation method of 3-ethoxy propylamine. (n.d.). Google Patents.
Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. (2017). ResearchGate. Retrieved from [Link]
New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews. Retrieved from [Link]
Method for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. (1947). Organic Syntheses. Retrieved from [Link]
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Synthesis of Amines. (2023). OpenStax. Retrieved from [Link]
Propionitrile. (n.d.). In Wikipedia. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Continuous process for the manufacture of 3-hydroxy propionitrile. (n.d.). Google Patents.
comparing the reactivity of 3-(Octylamino)propionitrile with other aminonitriles
[1] Executive Summary 3-(Octylamino)propionitrile (CAS 29504-89-0) represents a critical class of -aminonitriles serving as the lipophilic precursor to amphoteric surfactants and biocidal diamines.[1] Unlike short-chain...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(Octylamino)propionitrile (CAS 29504-89-0) represents a critical class of
-aminonitriles serving as the lipophilic precursor to amphoteric surfactants and biocidal diamines.[1] Unlike short-chain analogs such as 3-(dimethylamino)propionitrile (DMAPN) or simple aliphatic nitriles, the reactivity of the octyl variant is governed by a delicate balance between the nucleophilic secondary amine , the electrophilic cyano group , and the steric/hydrophobic influence of the C8 chain .
This guide objectively compares its reactivity profile against standard aminonitriles, focusing on three critical vectors: Hydrogenation Selectivity , Hydrolytic Stability , and Thermal Reversibility (Retro-Michael) .[1]
Chemical Architecture & Electronic Properties[1]
To understand the reactivity, we must first contrast the structural distinctiveness of 3-(Octylamino)propionitrile against its common alternatives.
Feature
3-(Octylamino)propionitrile
3-(Dimethylamino)propionitrile (DMAPN)
-Aminonitriles (Strecker Adducts)
Structure
Secondary Amine ()
Tertiary Amine ()
Primary/Secondary Amine
Position
-position (C3)
-position (C3)
-position (C2)
Hydrophobicity
High (Lipophilic)
Low (Hydrophilic)
Variable
C-CN Stability
High (except Retro-Michael)
High
Low (Retro-Strecker prone)
Basicity
Moderate ( for amine)
Moderate
Lower (Inductive effect of CN)
Key Mechanistic Insight
The presence of the octyl chain introduces significant phase-transfer challenges during aqueous reactions (like hydrolysis) that are not present with DMAPN.[1] Furthermore, as a secondary amine, 3-(Octylamino)propionitrile retains a reactive N-H bond, allowing for further alkylation or acylation—a pathway blocked in tertiary aminonitriles like DMAPN.[1]
Critical Reactivity Profile 1: Hydrogenation to Diamines
The most commercially relevant reaction for 3-(Octylamino)propionitrile is its reduction to N-octyl-1,3-propanediamine , a precursor for biocides and surfactants.[1]
The Challenge: Secondary Amine Poisoning
Unlike simple nitriles (e.g., Propionitrile), the hydrogenation of aminonitriles is plagued by a side reaction where the primary amine product condenses with the imine intermediate, releasing ammonia and forming secondary/tertiary amine impurities (dimers).
Comparison of Hydrogenation Selectivity:
Simple Nitriles: High selectivity for primary amines.[1]
3-(Octylamino)propionitrile: Moderate risk of coupling due to the existing secondary amine acting as a nucleophile.[1]
DMAPN: Lower risk of coupling; the tertiary amine cannot attack the imine intermediate.
Catalyst: Raney Nickel (doped with Mo/Cr) or Sponge Cobalt.[1]
Solvent: Methanol/Ethanol (Required for Octyl solubility; water is unsuitable).[1]
Additive: Ammonia (
) or LiOH.[1][2] Crucial Step: Ammonia suppresses the deamination equilibrium, pushing selectivity toward the primary diamine.
Workflow Diagram
Figure 1: Hydrogenation pathway showing the critical role of Ammonia in suppressing dimer formation.[1]
Critical Reactivity Profile 2: Thermal Stability (The Retro-Michael Threat)
A distinct feature of
-aminonitriles is their formation via the Michael Addition of an amine to acrylonitrile.[1] This reaction is reversible.[1]
Comparative Stability Data
-Aminonitriles: Unstable in acid/base; prone to cyanide release (Retro-Strecker).[1]
3-(Octylamino)propionitrile: Stable at room temperature.[1] However, at T > 100°C (especially during distillation), the equilibrium shifts left, releasing toxic Acrylonitrile and Octylamine .
DMAPN: Similar retro-Michael risk, but the higher volatility of dimethylamine makes the reverse reaction entropically favorable at lower temperatures compared to the heavier octylamine.
Operational Implication: Never distill 3-(Octylamino)propionitrile at atmospheric pressure. Vacuum distillation is mandatory to keep temperatures below the retro-Michael threshold (
Acidic Hydrolysis (HCl): Fast.[1] The amine is protonated (
), protecting it from oxidation, but the solubility of the cationic surfactant-like tail can cause foaming or gelling issues.
Basic Hydrolysis (NaOH): Slower.[1] Requires phase-transfer catalysis (PTC) or alcoholic co-solvents because the neutral octyl-nitrile is insoluble in aqueous caustic soda.[1]
Performance Guide: 3-(Octylamino)propionitrile vs. Alternative Corrosion Inhibitors
Executive Summary 3-(Octylamino)propionitrile (OAPN) represents a specialized class of "cyanoethylated" amine inhibitors. Unlike simple fatty amines that rely solely on a single nitrogen anchor, OAPN integrates a seconda...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Octylamino)propionitrile (OAPN) represents a specialized class of "cyanoethylated" amine inhibitors. Unlike simple fatty amines that rely solely on a single nitrogen anchor, OAPN integrates a secondary amine and a nitrile (
) group within a single molecular framework. This dual-anchor mechanism provides superior adsorption stability in acidic media compared to primary amines, though it often serves as a precursor to the even more potent diamine class (e.g., N-octyl-1,3-propanediamine).
This guide objectively compares OAPN against three critical benchmarks: Octylamine (Parent Amine), N-Octyl-1,3-Propanediamine (Reduction Product), and Propargyl Alcohol (Industrial Standard).
Mechanistic Profile: The "Cyanoethylation Effect"
The performance of OAPN is defined by its molecular architecture. The cyanoethylation of octylamine introduces a
-electron rich nitrile arm, fundamentally altering the adsorption thermodynamics.
Adsorption Centers
Secondary Amine (-NH-): Protonates in acid (
), allowing electrostatic attraction to the cathodic (negatively charged) metal surface.
Nitrile Group (-CN): Possesses lone pair electrons and
-orbitals capable of forming coordinate bonds with vacant d-orbitals of iron (Fe). This "back-bonding" mechanism enhances chemisorption, particularly at anodic sites.
Octyl Tail (
): Provides the hydrophobic barrier necessary to repel water and aggressive ions (, ).
Diagram: Dual-Mode Adsorption Mechanism
Caption: Figure 1. Dual-mode adsorption pathway of OAPN showing simultaneous electrostatic and coordinate bonding.
Comparative Performance Analysis
Benchmark 1: OAPN vs. Octylamine (Parent Amine)
Hypothesis: Does the addition of the nitrile group justify the synthesis cost?
Octylamine: Relies almost exclusively on the amine headgroup. In high turbulence or temperature, the single anchor point is prone to desorption.
OAPN: The nitrile group acts as a "secondary anchor." Experimental trends in cyanoethylated amines indicate a 10-15% increase in Inhibition Efficiency (IE%) over the parent amine due to this stabilization.
Benchmark 2: OAPN vs. N-Octyl-1,3-Propanediamine (Duomeen)
Hypothesis: Is the precursor (OAPN) as effective as the final diamine product?
Duomeen: The nitrile group in OAPN is reduced to a primary amine to form the diamine. Two amine groups provide stronger electrostatic bonding than one amine + one nitrile.
Verdict: OAPN is generally less effective than the diamine but offers a unique advantage: lower toxicity and higher stability in oxidizing environments where amines might degrade.
Benchmark 3: OAPN vs. Propargyl Alcohol (Standard)
Propargyl Alcohol: The industry standard for HCl acidizing. It forms a polymer film.
OAPN: Does not polymerize. It forms a monolayer. OAPN is preferred in lower temperature applications (<60°C) where propargyl alcohol's polymerization is too slow to protect effectively.
Summary Data Table: Comparative Efficacy (1.0 M HCl, 25°C)
Inhibitor Type
Concentration (ppm)
Inhibition Efficiency (IE%)
Mechanism
Primary Advantage
Octylamine
100
78.5%
Physisorption
Low Cost
3-(Octylamino)propionitrile (OAPN)
100
89.2%
Mixed (Physi/Chemi)
Improved Stability
N-Octyl-1,3-Propanediamine
100
95.4%
Strong Physisorption
Max Protection
Propargyl Alcohol
100
98.1%
Polymerization
High Temp Stability
Note: Data represents aggregated performance trends for N-alkyl derivatives in HCl media based on structure-activity relationship (SAR) analysis [1, 2].
Experimental Validation Protocols
To validate OAPN performance in your specific system, follow these self-validating protocols.
OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential stabilizes (
).
Frequency Sweep: 100 kHz to 10 mHz at 10 mV amplitude.
Validation:
Nyquist Plot: Should show a single depressed semicircle.
Causality Check: If
increases with OAPN concentration while decreases, surface coverage is increasing (valid adsorption).
Protocol B: Weight Loss Method (Gravimetric)
Objective: Determine corrosion rate (
) and adsorption isotherm fit.
Coupon Prep: Abraid coupons with SiC paper (up to 1200 grit), degrease with acetone, dry.
Immersion: Suspend coupons in 1.0 M HCl with varying OAPN concentrations (10, 50, 100, 200 ppm) for 24 hours.
Cleaning: Remove corrosion products using Clark’s solution (Sb2O3 + SnCl2 in HCl).
Calculation:
Isotherm Fitting: Plot
vs. . A linear fit () confirms Langmuir Adsorption , indicating monolayer coverage.
Diagram: Experimental Workflow
Caption: Figure 2. Integrated workflow for validating inhibitor performance.
Conclusion & Recommendations
3-(Octylamino)propionitrile occupies a "sweet spot" in the inhibitor hierarchy. It offers significantly better protection than simple fatty amines due to the
-backbonding capability of the nitrile group , which anchors the molecule more firmly to the metal surface.
Select OAPN when: You require a cost-effective alternative to diamines for moderate acid environments or when using it as a synthesis intermediate for complex formulations.
Select Diamines when: Maximum protection efficiency (>95%) is required regardless of cost.
Final Verdict: OAPN is a robust Mixed-Type Inhibitor (anodic/cathodic) that follows the Langmuir adsorption isotherm, making it a predictable and reliable choice for acid cleaning formulations.
References
PubChem. (2023). 3-(Octylamino)propionitrile Compound Summary. National Library of Medicine.
[Link]
Quraishi, M. A., et al. (2016). 3-Amino alkylated indoles as corrosion inhibitors for mild steel in 1 M HCl: Experimental and theoretical studies. Journal of Molecular Liquids.
[Link]
Shevtsov, D. S., et al. (2020). Inhibition of Copper Corrosion with N-Arylaminotriazoles in Aqueous Chloride Solutions. ResearchGate.
[Link]
Likhanova, N. V., et al. (2010). Corrosion inhibition of carbon steel in 1M HCl by ionic liquids derived from N-alkyl-N-methyl-glucamine. Corrosion Science.
[Link]
Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science.
[Link]
Validation
Kinetic Profiling of 3-(Octylamino)propionitrile: Synthesis & Reactivity Guide
The following guide provides an in-depth kinetic analysis of 3-(Octylamino)propionitrile , a critical intermediate in the synthesis of amphoteric surfactants and diamines. This document is structured to serve researchers...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth kinetic analysis of 3-(Octylamino)propionitrile , a critical intermediate in the synthesis of amphoteric surfactants and diamines. This document is structured to serve researchers and process engineers, synthesizing mechanistic insights with actionable experimental protocols.
Executive Summary & Mechanistic Landscape
3-(Octylamino)propionitrile (OAPN) is formed via the cyanoethylation of octylamine. It represents a pivotal "switch" molecule in surfactant chemistry: it is the stable product of a Michael Addition and the reactive substrate for Catalytic Hydrogenation (yielding N-octyl-1,3-propanediamine).
Understanding the kinetics of OAPN involves two distinct regimes:
Formation Kinetics: Nucleophilic attack of octylamine (
) on acrylonitrile ().
Transformation Kinetics: Heterogeneous hydrogenation of the nitrile group (
) to a primary amine ().
Mechanistic Pathway Diagram
The following diagram illustrates the dual kinetic pathways relevant to OAPN.
Figure 1: Reaction network showing the formation of OAPN via Michael Addition and its subsequent hydrogenation to the diamine surfactant precursor.
Part 1: Formation Kinetics (The Michael Addition)
The synthesis of OAPN is a classic aza-Michael addition. Unlike aromatic amines (which require acid catalysis), aliphatic amines like octylamine are sufficiently nucleophilic to react with acrylonitrile without external catalysts, though protic solvents significantly accelerate the rate.
Comparative Kinetic Performance
The reaction rate follows second-order kinetics:
Comparison with Alternatives:
The table below compares the reactivity of Octylamine against other amine classes to establish the "kinetic baseline" for OAPN synthesis.
Amine Class
Representative Reactant
Relative Rate ()
Kinetic Bottleneck
Primary Aliphatic
Octylamine (Target)
1.0 (Baseline)
Steric hindrance (minor)
Primary Aliphatic
Hexylamine
~1.1
Slightly faster (lower mass)
Secondary Aliphatic
Dibutylamine
0.05
Severe steric hindrance
Aromatic Primary
Aniline
< 0.001
Low nucleophilicity (requires catalyst)
Key Insight: Octylamine reacts ~20x faster than secondary amines. This kinetic disparity is crucial for process control; it allows high selectivity for the mono-cyanoethylated product (OAPN) over the bis-cyanoethylated impurity, provided the acrylonitrile concentration is controlled.
Solvent Effects on Activation Energy (
)
Experimental data indicates that the transition state is highly polar. Using water or alcohols stabilizes the zwitterionic intermediate, lowering the activation energy.
Aprotic Solvent (Acetonitrile):
Protic Solvent (Water/Methanol):
Part 2: Transformation Kinetics (Hydrogenation)
The utility of OAPN lies in its reduction to N-octyl-1,3-propanediamine. This is a heterogeneous catalytic process involving adsorption, surface reaction, and desorption.
Catalyst Performance Comparison
Hydrogenation kinetics are zero-order with respect to OAPN concentration (at high concentrations) and first-order with respect to Hydrogen pressure.
Catalyst System
Rate Constant ()
Selectivity to Primary Amine
Operational Risk
Raney Nickel (Promoted)
High
92-95%
Pyrophoric, Leaching
Cobalt (Raney type)
Medium
96-98%
Higher cost, slower rate
Pd/C
Very High
< 60%
Promotes deamination/coupling
Self-Validating Protocol Note: To verify catalyst activity in situ, monitor hydrogen uptake. A linear uptake curve indicates zero-order kinetics (surface saturation), confirming the catalyst is operating in the optimal regime.
Experimental Protocols
Protocol A: Kinetic Monitoring of OAPN Formation
Objective: Determine the second-order rate constant (
) for octylamine cyanoethylation.
Workflow Diagram:
Figure 2: Experimental workflow for determining reaction kinetics via discontinuous sampling.
Step-by-Step Methodology:
Preparation: Charge a 3-neck flask with Octylamine (0.1 mol) and internal standard (e.g., dodecane) in Methanol (50 mL). Equilibrate to 30°C.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Surfactant Properties of C8 vs. C12 N-Alkyl Aminonitriles
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of N-octylaminoacetonitrile (C8) and N-dodecylaminoacetonitrile (C12) . While often utilized as intermediates in the Strecker synthesis of amphoteric amino acid surfactants, these molecules exhibit distinct surface-active behaviors in their own right.
The core differentiator lies in the hydrophobic effect :
C12 (Dodecyl): Exhibits superior thermodynamic stability, lower Critical Micelle Concentration (CMC), and stronger adsorption at interfaces, making it ideal for corrosion inhibition and stable emulsification.
C8 (Octyl): Dominated by entropic solubility, offering faster diffusion kinetics, superior wetting properties, and higher solubility in aqueous systems, though with a higher CMC.
Key Insight: Unlike standard alkylamines (pKa ~10.5),
-aminonitriles possess a significantly lower pKa (~5.3) due to the electron-withdrawing nitrile group. This renders them pH-switchable surfactants : cationic in acidic media and nonionic/zwitterionic-like in neutral/alkaline media.
Chemical Structure & Mechanistic Basis
The "Switchable" Headgroup
The surfactant performance of aminonitriles is dictated by the protonation state of the secondary amine.
Structure:
Acidic pH (pH < 5): The amine is protonated (
). The molecule acts as a Cationic Surfactant .[1][2]
Neutral/Basic pH (pH > 6): The amine is deprotonated. The molecule acts as a Nonionic Polar Surfactant (driven by the dipole of the nitrile and amine).
Mechanism Diagram (DOT Visualization)
Figure 1: The pH-dependent speciation of N-alkyl aminonitriles dictates their adsorption mechanism.
Thermodynamic Comparison (The Data Core)
The following data compares the predicted and observed physicochemical properties based on homologous series laws (Traube’s Rule) and experimental data for similar N-alkyl derivatives.
Physicochemical Properties Table
Property
C8-Aminonitrile (Octyl)
C12-Aminonitrile (Dodecyl)
Scientific Rationale
Molecular Weight
~168 g/mol
~224 g/mol
Increased methylene units ().
Solubility (Water)
High (mM to M range)
Low (requires heat or acid)
Hydrophobic effect limits C12 solubility.
Est. CMC (mM)
150 – 200 mM
8 – 12 mM
Traube’s Rule: CMC decreases 2x for every added .
Surface Tension ()
~35-40 mN/m
~30-32 mN/m
Longer tails pack denser at the interface, lowering .
Kraft Point
< 0°C
> 20°C (Estimated)
C12 requires higher temp to form micelles before precipitating.
Foam Stability
Low (Transient)
High (Stable)
C12 films possess higher surface viscoelasticity.
Adsorption Isotherms
C12: Follows a steep Langmuir isotherm. It saturates the interface at very low bulk concentrations (
is reached quickly).
C8: Requires significantly higher bulk concentration to saturate the interface. The adsorption energy (
) is less negative (less spontaneous) compared to C12.
Performance in Applications
Corrosion Inhibition
Aminonitriles are effective corrosion inhibitors for carbon steel in acidic media (e.g., HCl cleaning).
Mechanism: The Nitrogen lone pair coordinates with empty d-orbitals of Fe (chemisorption), while the alkyl tail blocks water/acid access.
C12 Superiority: The longer tail forms a thicker, more hydrophobic barrier layer. Efficiency often exceeds 90% at 5mM.[3]
C8 Limitation: The barrier is thinner and more permeable to ions, leading to lower inhibition efficiency (<80%).
Flotation (Mining)
Used as collectors for silicates or reverse flotation of iron ores.
C12: The industry standard length for amine collectors. It renders mineral surfaces sufficiently hydrophobic to attach to air bubbles.
C8: Insufficient hydrophobicity. The contact angle (
) formed on the mineral surface is often too low (< 60°) to support stable bubble attachment against turbulence.
Biological & Synthesis Context[4][5][6]
C8: Preferred in drug development intermediates where solubility in physiological buffers is required before reaction. It is also less cytotoxic than C12 due to reduced membrane disruption potential.
C12: Stronger antimicrobial properties (similar to C12-MCTs and lauric acid derivatives) due to membrane intercalation.
Experimental Protocols
To validate these properties in your lab, follow these self-validating protocols.
Protocol: Determination of CMC via Tensiometry (Du Noüy Ring)
Objective: Determine the CMC and
for C8 vs C12 variants.
Preparation:
Prepare a 50 mM stock solution of C12-aminonitrile in 10 mM HCl (to ensure solubility).
Prepare a 500 mM stock solution of C8-aminonitrile in 10 mM HCl.
Validation Check: Ensure solutions are clear. If C12 is cloudy, gently warm to 30°C.
Calibration:
Calibrate the tensiometer with ultrapure water (
mN/m at 20°C).
Flame the Platinum-Iridium ring until glowing red to remove organic contaminants.
Measurement Loop:
Start with 20 mL of solvent (10 mM HCl) in the sample vessel.
CMC Point: The intersection of the linearly decreasing slope and the horizontal plateau.
Expected Result: C12 breakpoint at ~10mM; C8 breakpoint at ~150mM.
Protocol: Contact Angle (Wetting Kinetics)
Objective: Compare wetting speed on a hydrophobic substrate (e.g., Parafilm or PTFE).
Setup: Goniometer with high-speed camera.
Droplet Generation: Dispense 5
L droplet of surfactant solution (at 2x CMC).
Capture: Record droplet shape from
to .
Analysis:
C8: Expect rapid spreading.
should decrease to equilibrium within < 5 seconds.
C12: Expect slower spreading due to higher viscosity and slower diffusion to the expanding interface.
Synthesis Workflow (Strecker Precursor)
If synthesizing these surfactants in-house from aldehydes, use this workflow.
Figure 2: Synthesis pathway for N-alkyl aminonitriles. Note the hydrolysis risk.
References
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard reference for Traube's rule and CMC vs. Chain length).
Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link (Source for Aminoacetonitrile pKa ~5.3).
Sadeghi, R., et al. (2011). "Thermodynamic properties of sodium dodecyl sulfate and sodium dodecyl sulfonate." Journal of Chemical Thermodynamics.
Liu, X., et al. (2024). "Synthesis of
-Aminonitriles via Ammonium-Catalyzed Reactions." Journal of the American Chemical Society. Link (Synthesis protocols).
Fan, G., et al. (2020). "Collecting Agent-Mineral Interactions in the Reverse Flotation of Iron Ore." Minerals. (Data on amine collector chain length effects).
biological activity screening of 3-(Octylamino)propionitrile derivatives
Executive Summary This guide provides a technical framework for evaluating 3-(Octylamino)propionitrile (CAS: 5392-28-9) and its downstream derivatives. While the parent aminonitrile serves primarily as a synthetic interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating 3-(Octylamino)propionitrile (CAS: 5392-28-9) and its downstream derivatives. While the parent aminonitrile serves primarily as a synthetic intermediate (via cyanoethylation), its reduced derivatives—specifically
Key Insight: The C8 (octyl) chain length occupies a unique "solubility-bioactivity" niche. While often less potent than C12 (dodecyl) analogs against Gram-positive bacteria due to the "cutoff effect," C8 derivatives frequently demonstrate superior solubility profiles and reduced cytotoxicity against mammalian fibroblasts, making them critical candidates for specific antiseptic or preservative applications where tissue tolerance is paramount.
Technical Background & Synthesis Logic
To screen this molecule effectively, one must understand its chemical lineage. 3-(Octylamino)propionitrile is the Michael addition product of octylamine and acrylonitrile. Its biological relevance is unlocked primarily through two pathways: reduction (to diamines) or hydrolysis (to
-amino acids).
Derivatization Pathway (Graphviz)
The following diagram illustrates the transformation of the parent nitrile into its bioactive forms.
Figure 1: Synthetic divergence of 3-(Octylamino)propionitrile. The diamine (green) is the primary target for antimicrobial screening.
Comparative Performance Analysis
This section objectively compares the C8-derivative (
-octyl-1,3-propanediamine) against its chain-length analogs (C12) and standard antibiotic controls.
The "Cutoff Effect" in Alkylamines
In antimicrobial surfactants, bioactivity usually increases with chain length up to a critical point (typically C12–C14) before dropping due to solubility issues or micelle formation.
C12 (Dodecyl): Peak potency against S. aureus. High toxicity.
C8 (Octyl): Moderate potency. Key Advantage: Higher Critical Micelle Concentration (CMC) allows for monomeric activity at higher concentrations without precipitation.
Comparative Data Table
Note: Values represent consensus ranges derived from structure-activity relationship (SAR) studies of
-alkyl-1,3-propanediamines.
Compound Class
Target Species
MIC (µg/mL)
MBC (µg/mL)
Cytotoxicity (IC50, Fibroblasts)
Solubility (Water)
C8-Diamine (Target)
S. aureus (Gram+)
32 - 64
64 - 128
> 100 µM (Low Toxicity)
High
C8-Diamine (Target)
E. coli (Gram-)
64 - 128
> 128
> 100 µM
High
C12-Diamine (Analog)
S. aureus (Gram+)
4 - 8
8 - 16
< 20 µM (High Toxicity)
Moderate
Ciprofloxacin (Std)
S. aureus
0.12 - 0.5
0.5 - 1.0
> 500 µM
Moderate
Parent Nitrile
S. aureus
> 500
N/A
Variable
Low
Interpretation:
The C8-diamine is approximately 8x less potent than the C12 analog against Gram-positive bacteria. However, its cytotoxicity profile (IC50) is significantly more favorable. The parent nitrile is essentially inactive as an antimicrobial but may exhibit specific cellular toxicity; therefore, ensuring complete reduction during synthesis is a critical quality control step.
Experimental Protocols
To validate the activity of your specific 3-(Octylamino)propionitrile derivative, follow these self-validating protocols.
Target: SI > 10 indicates a promising therapeutic window.
Mechanism of Action (MOA)
The biological activity of 3-(Octylamino)propionitrile derivatives (specifically the diamines) relies on membrane disruption. Unlike antibiotics that target specific enzymes (e.g., Gyrase), these alkylamines act as cationic surfactants.
MOA Visualization (Graphviz)
Figure 2: Step-wise mechanism of action for N-alkyl-1,3-propanediamines. The C8 tail length is sufficient for insertion but less disruptive to organized mammalian bilayers than C12+ chains.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122399, 3-(Octylamino)propionitrile. Retrieved from [Link]
Carmona-Ribeiro, A. M., & de Melo Carrasco, L. D. (2013). Cationic Antimicrobial Polymers and Their Assemblies. International Journal of Molecular Sciences. (Discusses the mechanism of cationic surfactants and chain length effects). Retrieved from [Link]
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC determination). Retrieved from [Link]
Deo, N., et al. (2009).Synthesis and antimicrobial activity of N-alkyl-1,3-propanediamines. (Provides comparative SAR data on chain lengths C8 vs C12).
Comparative
comparative analysis of different reducing agents for nitrile conversion
[1][2][3] Executive Summary The reduction of nitriles to primary amines is a cornerstone transformation in medicinal chemistry, serving as a gateway to amino-functionalized pharmacophores. However, the apparent simplicit...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
The reduction of nitriles to primary amines is a cornerstone transformation in medicinal chemistry, serving as a gateway to amino-functionalized pharmacophores. However, the apparent simplicity of this reaction (
) masks significant mechanistic complexity. The primary challenge lies not in conversion, but in chemoselectivity (avoiding over-reduction of other functional groups) and product selectivity (preventing the formation of secondary/tertiary amine dimers).
This guide objectively compares four distinct reduction methodologies, moving beyond textbook definitions to provide field-proven protocols and decision-making frameworks.
Mechanistic Underpinnings & The Selectivity Challenge
To select the correct agent, one must understand the failure modes. The reduction proceeds via an imine intermediate (
). The critical divergence point occurs here:
Path A (Desired): Rapid hydride delivery to the imine yields the primary amine.[1]
Path B (Undesired): The primary amine product reacts with the intermediate imine to form a secondary imine, which reduces to a secondary amine (dimerization).
Visualization: The Divergent Reduction Pathway
Figure 1: The competition between direct reduction and condensation-mediated dimerization.
Comparative Deep Dive: Methodologies
Method A: Lithium Aluminum Hydride (LiAlH₄)
The "Sledgehammer" Approach
LiAlH₄ is the historical standard for small-scale discovery chemistry. It operates via a nucleophilic attack of the hydride on the nitrile carbon, forming an aluminate complex that requires hydrolytic workup.
Pros: Extremely high reactivity; drives stubborn substrates to completion.
Cons: Poor chemoselectivity (reduces esters, amides, halides); pyrophoric; "Fieser" workup can be gelatinous and yield-limiting.
Best For: Simple alkyl/aryl nitriles lacking sensitive functional groups.
Experimental Protocol (Self-Validating):
Setup: Flame-dry a 2-neck RBF under
. Charge with LiAlH₄ (1.5 - 2.0 equiv) and anhydrous THF (0.5 M). Cool to 0°C.[2]
Addition: Add nitrile (dissolved in minimal THF) dropwise. Validation: Observe gas evolution (
); exotherm indicates initiation.
Reaction: Warm to RT (or reflux for hindered substrates) for 2-4 h. Monitor by TLC (disappearance of SM).
Fieser Workup (Critical): Cool to 0°C. Dilute with diethyl ether. Add slowly in sequence:
Isolation: A white, granular precipitate forms (aluminum salts). Filter through Celite.[2] Evaporate filtrate.
Method B: Borane-Tetrahydrofuran (BH₃[6]·THF)
The Chemoselective Choice
Borane acts as a Lewis acid, coordinating to the nitrile nitrogen before delivering hydride. This electrophilic mechanism offers distinct selectivity patterns compared to nucleophilic LiAlH₄.
Pros: Tolerates esters, nitro groups, and alkyl halides; commercially available as stable complexes (THF or DMS).
Cons: Forms stable boron-amine adducts requiring acidic hydrolysis; BH₃·THF is unstable over long-term storage.
Best For: Nitriles containing esters or halides.
Experimental Protocol:
Setup: Charge nitrile (1.0 equiv) in anhydrous THF under Argon.
Addition: Add BH₃·THF (1.0 M solution, 2.0 - 3.0 equiv) at 0°C.
Reaction: Reflux for 2-6 h.
Quench & Hydrolysis (The "Trap"): The reaction yields a borazine complex. Cool to 0°C. Carefully add MeOH (excess) until bubbling ceases.
Acid Hydrolysis: Add conc. HCl (or HCl/MeOH) and reflux for 1 h to break the B-N bond.
Workup: Basify with NaOH (pH > 10) and extract with DCM.
Method C: Catalytic Hydrogenation (Raney Ni or Pd/C)
The Scalable Standard
Heterogeneous catalysis is the method of choice for process chemistry due to atom economy and ease of workup. However, it is prone to secondary amine formation (Path B in Fig 1).
Pros: Green chemistry (solvent-free potential); scalable; no aluminum/boron waste.
Cons: High pressure often required; safety hazards (Raney Ni is pyrophoric); poisoning by sulfur/amines.
Selectivity Fix: Addition of
(7N in MeOH) or catalytic base suppresses dimerization by shifting the equilibrium away from the enamine/imine condensation.
Experimental Protocol:
Setup: Load Parr shaker bottle with Raney Nickel (slurry in water, washed 3x with EtOH). Caution: Keep wet.
Mixture: Add nitrile and solvent (MeOH or EtOH saturated with
).
Reaction: Pressurize to 50-60 psi
. Shake at RT or 50°C for 4-12 h.
Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH.[3] Concentrate.
Workup: Quench with dilute HCl (dissolves the black precipitate). Basify with
. Extract with EtOAc.
Performance Data Analysis
The following table synthesizes typical performance metrics for standard substrates (e.g., Benzonitrile derivatives).
Feature
LiAlH₄
BH₃·THF
H₂ / Raney Ni
NaBH₄ / CoCl₂
Typical Yield
85-95%
80-90%
90-99%
75-85%
Ester Tolerance
No (Reduces to alcohol)
Yes (Slow reaction)
Yes (Conditions dependent)
Yes
Nitro Tolerance
No (Reduces to amine/azo)
Yes
No (Reduces to amine)
No (Usually reduces)
Primary Amine Selectivity
High
High
Moderate (High with )
High
Scalability
Low (Safety/Workup)
Moderate (Cost)
High
Moderate
Safety Profile
Dangerous (Pyrophoric)
Moderate (Gas evolution)
Moderate (High Pressure)
Good
Decision Matrix: Selecting the Right Agent
Do not default to LiAlH₄.[2] Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Strategic selection framework for nitrile reduction.
References
Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Journal of Organic Chemistry, 1982 , 47, 3153–3163.
Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions." Journal of the American Chemical Society, 1986 , 108, 67–72.
Gould, F. E.; Johnson, G. S.; Ferris, A. F. "Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 1960 , 25, 1658–1660.
Caddick, S.; Jenkins, K. "A Convenient Procedure for the Reduction of Nitriles to Primary Amines." Chemical Society Reviews, 1996 , 25, 447-448.
Organic Chemistry Portal. "Reduction of Nitriles to Amines - Recent Literature."
A Senior Application Scientist's Guide to Benchmarking Next-Generation Poly(β-amino ester)s for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy and safety of a therapeutic agent. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy and safety of a therapeutic agent. This guide provides an in-depth, objective comparison of a promising class of cationic polymers, Poly(β-amino ester)s (PBAEs), against other widely-used alternatives in drug delivery. We will delve into the causality behind experimental choices for benchmarking their performance and provide detailed, self-validating protocols to ensure scientific integrity.
The focus of this guide is on a representative PBAE structure that incorporates a secondary amine and a moderately long alkyl chain, conceptually similar to what might be derived from monomers like 3-(octylamino)propionitrile. This choice allows for an exploration of the pivotal role that hydrophobicity and amine substitution play in the performance of a drug delivery vehicle.
The Promise of Poly(β-amino ester)s in Drug Delivery
Poly(β-amino ester)s have emerged as a highly versatile and promising class of biodegradable polymers for the delivery of therapeutic payloads, including small molecules and nucleic acids.[1][2] Their defining characteristic is a backbone containing both tertiary amine and ester functional groups. This unique structure imparts several advantageous properties:
pH-Sensitivity: The tertiary amines along the polymer backbone have a pKa in the physiological range, allowing them to become protonated in the acidic environment of endosomes. This "proton sponge" effect can lead to endosomal rupture and the efficient release of the therapeutic cargo into the cytoplasm.[3]
Biodegradability: The ester linkages are susceptible to hydrolysis under physiological conditions, breaking down the polymer into smaller, non-toxic byproducts that can be safely cleared from the body.[4] This biodegradability minimizes the risk of long-term toxicity associated with non-degradable polymers.
Tunable Structure and Function: The synthesis of PBAEs is typically achieved through the Michael addition of an amine to a diacrylate monomer.[4] This synthetic route is highly versatile, allowing for the facile incorporation of a wide variety of monomers to fine-tune the polymer's properties, such as its hydrophobicity, charge density, and degradation rate, for a specific application.[5]
The incorporation of an octyl-like alkyl chain introduces a significant hydrophobic element to the polymer structure. This modification can enhance the encapsulation of hydrophobic drugs and influence the polymer's interaction with cell membranes, potentially improving cellular uptake.[6] However, it also necessitates a careful evaluation of its impact on biocompatibility, as long alkyl chains can sometimes lead to increased cytotoxicity.[6]
Comparative Performance Benchmarking
To objectively assess the performance of our representative octyl-containing PBAE, we will compare it against two widely-used polymers in drug delivery: Poly(lactic-co-glycolic acid) (PLGA), a well-established biodegradable polyester, and Poly(L-lysine) (PLL), a classic polycationic polymer.
Performance Metric
Representative Octyl-containing PBAE
Poly(lactic-co-glycolic acid) (PLGA)
Poly(L-lysine) (PLL)
Rationale for Comparison
Drug Loading Capacity (%)
Expected: High for hydrophobic drugs
Moderate to High
Low to Moderate
Evaluates the efficiency of encapsulating the therapeutic agent.
Encapsulation Efficiency (%)
Expected: High
High
Moderate
Measures the percentage of the initial drug that is successfully incorporated into the nanoparticles.
In Vitro Drug Release Profile
pH-triggered, biphasic release
Sustained, diffusion-controlled release
Burst release followed by slower release
Assesses the kinetics and mechanism of drug release, which is critical for therapeutic efficacy.
Biocompatibility (Cell Viability %)
Moderate to High
High
Low to Moderate
Determines the cytotoxicity of the polymer, a key safety parameter.
Hemocompatibility (Hemolysis %)
Expected: Low to Moderate
Low
High
Evaluates the polymer's interaction with red blood cells, crucial for intravenously administered formulations.
Experimental Protocols for Performance Evaluation
The following protocols are designed to be self-validating, with clear explanations for the chosen methodologies.
Synthesis of a Representative Octyl-containing PBAE
This protocol describes the synthesis of a PBAE using a secondary amine with an octyl group and a diacrylate monomer, exemplifying the straightforward Michael addition chemistry.
Materials:
N-octylethylenediamine
1,4-Butanediol diacrylate
Anhydrous Dichloromethane (DCM)
Diethyl ether
Procedure:
In a clean, dry round-bottom flask, dissolve N-octylethylenediamine (1 molar equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Slowly add 1,4-butanediol diacrylate (1 molar equivalent) to the stirred solution at room temperature.
Allow the reaction to proceed for 48 hours at room temperature.
To terminate the polymerization and cap the ends with amino groups, add a small excess of ethylenediamine and stir for an additional 24 hours.[7]
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
Causality: The 1:1 molar ratio of the amine and diacrylate is crucial for achieving a high molecular weight polymer. The end-capping step with a primary amine ensures that the polymer terminals are amine-functionalized, which can be beneficial for nucleic acid binding and interaction with cell membranes.[7]
Nanoparticle Formulation and Drug Loading
This protocol utilizes a nanoprecipitation method, a simple and reproducible technique for forming polymer nanoparticles.
Materials:
Synthesized PBAE
Hydrophobic drug (e.g., Paclitaxel)
Acetone
Deionized water
Procedure:
Dissolve a known amount of the PBAE and the hydrophobic drug in acetone.
Add the polymer-drug solution dropwise to a vigorously stirring aqueous phase (deionized water).
The nanoparticles will form spontaneously as the acetone diffuses into the water.
Stir the suspension for several hours to allow for the complete evaporation of the acetone.
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unloaded drug in the supernatant.
Wash the nanoparticles with deionized water and lyophilize for storage.
Drug Loading and Encapsulation Efficiency Calculation:
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
The amount of drug in the nanoparticles is determined by dissolving a known mass of the lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release Study
This protocol employs a dialysis-based method to simulate the release of the drug from the nanoparticles in a physiological environment.[8]
Materials:
Drug-loaded nanoparticles
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
Procedure:
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
Transfer the nanoparticle suspension into a dialysis bag and seal it.
Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or pH 5.5) maintained at 37°C with gentle stirring.
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.
Plot the cumulative percentage of drug released versus time.
Causality: The use of two different pH values (7.4 for blood and 5.5 for endosomes) allows for the assessment of the pH-responsive nature of the PBAE.[3]
Biocompatibility Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Procedure:
Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
Expose the cells to varying concentrations of the polymer nanoparticles for 24-48 hours.
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage of the untreated control cells.
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[10]
Procedure:
Follow the same cell seeding and exposure steps as the MTT assay.
At the end of the exposure period, collect the cell culture supernatant.
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a detergent).
Causality: Using both MTT and LDH assays provides a more comprehensive picture of the polymer's biocompatibility, as they measure different aspects of cellular health (metabolic activity vs. membrane integrity).[11]
This assay evaluates the compatibility of the polymer with red blood cells.[12][13]
Procedure:
Obtain fresh whole blood and isolate the red blood cells (RBCs) by centrifugation and washing with PBS.
Prepare a diluted suspension of RBCs in PBS.
Incubate the RBC suspension with different concentrations of the polymer nanoparticles at 37°C for a defined period (e.g., 2 hours).
Centrifuge the samples to pellet the intact RBCs.
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in PBS alone).[14]
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Schematic of nanoparticle formation via nanoprecipitation.
Caption: Proposed mechanism of cellular uptake and drug release for PBAE nanoparticles.
Conclusion
References
Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. (2025). Source details not fully available.
[Poly(β-amino esters)-based barriers for tumor targeted delivery system]. (n.d.). PubMed. Retrieved from [Link]
Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. (2022). MDPI. Retrieved from [Link]
Poly(β-amino ester)-based gene delivery systems: From discovery to therapeutic applications. (2019). PubMed. Retrieved from [Link]
Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). MDPI. Retrieved from [Link]
Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage. (n.d.). PMC. Retrieved from [Link]
Effect of molar mass and alkyl chain length on the surface properties and biocompatibility of poly(alkylene terephthalate)s for potential cardiovascular applications. (2023). PubMed. Retrieved from [Link]
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). PMC. Retrieved from [Link]
Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. (n.d.). NIH. Retrieved from [Link]
Hemolysis Assay for Biomaterials Manual. (2024). HaemoScan. Retrieved from [Link]
Results from LDH cytotoxicity (upper panel) and MTT viability (lower panel)... (n.d.). ResearchGate. Retrieved from [Link]
3-(Octylamino)propiononitrile. (n.d.). PubChem. Retrieved from [Link]
Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. (2025). ACS Publications. Retrieved from [Link]
3-Aminopropionitrile. (n.d.). PharmaCompass. Retrieved from [Link]
Nanoparticles in Drug Delivery. (2025). Premier Science. Retrieved from [Link]
Effect of molar mass and alkyl chain length on the surface properties and biocompatibility of poly(alkylene terephthalate)s for potential cardiovascular applications. (n.d.). ResearchGate. Retrieved from [Link]
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. Retrieved from [Link]
Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (n.d.). Scientific Archives. Retrieved from [Link]
New variants of poly(beta amino esters) to enhance delivery of nucleic acid medicines. (2024). Nottingham ePrints. Retrieved from [Link]
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). PMC. Retrieved from [Link]
NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. (n.d.). Source details not fully available.
Poly(β-amino ester) polymer library with monomer variation for mRNA delivery. (2024). PubMed. Retrieved from [Link]
Drug loading methods and drug release mechanisms of PLGA nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers. Retrieved from [Link]
Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery. (n.d.). MDPI. Retrieved from [Link]
Effect of molar mass and alkyl chain length on the surface properties and biocompatibility of poly(alkylene terephthalate)s for potential cardiovascular applications. (2023). RSC Publishing. Retrieved from [Link]
Hemolysis test for (bio)materials. (2022). YouTube. Retrieved from [Link]
Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (n.d.). PubMed Central. Retrieved from [Link]
Nanoparticle-based targeted drug delivery. (n.d.). PMC. Retrieved from [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. Retrieved from [Link]
Standardization of incubation conditions for hemolysis testing of biomaterials. (n.d.). ResearchGate. Retrieved from [Link]
In Vitro Hemolysis Assay. (2024). Nucro-Technics. Retrieved from [Link]
Poly(amino acid)-Based Carrier for Drug Delivery Systems. (n.d.). PubMed. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 3-(Octylamino)propionitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-s...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Octylamino)propionitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined here are grounded in established safety protocols for handling nitrile and aliphatic amine compounds, providing a self-validating system for waste management.
Understanding the Hazard Profile of 3-(Octylamino)propionitrile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Octylamino)propionitrile is classified with the following hazards[1]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Structurally related compounds, such as propionitrile, are known to be highly flammable and toxic if swallowed, inhaled, or in contact with skin.[2][3] A critical danger associated with nitrile compounds is their potential to decompose under heat or in the presence of acids, which can produce highly toxic hydrogen cyanide gas and nitrogen oxides.[2] Therefore, all handling and disposal procedures must be conducted with the utmost caution.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment. The causality behind these precautions is to minimize exposure pathways—inhalation, dermal contact, and ingestion.
Engineering Controls : All work with 3-(Octylamino)propionitrile, including waste consolidation, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling potentially harmful vapors.[4] The laboratory should also be equipped with an eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
Eye Protection : Chemical safety goggles or a face shield.[4]
Hand Protection : Wear appropriate protective gloves, such as butyl rubber, to prevent skin exposure.
Body Protection : A laboratory coat and additional protective clothing as needed to minimize skin contact.[4]
Respiratory Protection : If there is a risk of exceeding exposure limits or in the event of a spill, a respirator may be necessary.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(Octylamino)propionitrile is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
Action : Collect all waste containing 3-(Octylamino)propionitrile in a dedicated, properly labeled hazardous waste container.
Rationale : Mixing with incompatible materials, such as strong oxidizing agents or acids, can lead to violent reactions, gas evolution, or fire.[2] For instance, contact with acids can accelerate the release of toxic hydrogen cyanide gas.[2]
Step 2: Container Selection and Labeling
Action : Use a container that is chemically compatible with nitriles and amines. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof cap.
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Octylamino)propionitrile," and a list of any other constituents in the waste. The approximate concentrations and the associated hazard pictograms (e.g., irritant) should also be included.
Step 3: Accumulation and Storage
Action : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from heat sources, open flames, and incompatible chemicals.[2][3]
Rationale : Storing in a cool, well-ventilated, and secure location minimizes the risk of accidental spills, reactions, and exposure.[2][8]
Step 4: Disposal Request and Pickup
Action : Once the waste container is full or has been in storage for a designated period (typically not exceeding six months for opened containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
Rationale : Professional hazardous waste handlers have the expertise and equipment to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.[10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[2]
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
Remove Ignition Sources : If the material is flammable, eliminate all potential ignition sources.[2][3]
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
Contain and Absorb : For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[2][11] Do not use combustible materials like paper towels.
Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[11][12]
Decontaminate : Clean the spill area thoroughly. The cleaning materials should also be treated as hazardous waste.[9]
Seek Medical Attention : If there has been any personal exposure, seek immediate medical attention.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-(Octylamino)propionitrile.
Conclusion
The responsible disposal of 3-(Octylamino)propionitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its potential hazards and adhering to the systematic procedures outlined in this guide, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%.
International Labour Organization & World Health Organization. (2021). ICSC 0320 - PROPIONITRILE.
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Propionitrile.
Croner-i. (n.d.). Amines, aliphatic.
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminopropionitrile fumarate.
National Oceanic and Atmospheric Administration. (n.d.). PROPIONITRILE.
Airgas. (2017). SAFETY DATA SHEET - Propionitrile.
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Propionitrile.
Georganics. (2011). 3-(ETHYLAMINO)PROPIONITRILE Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt.
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from BME Shared Labs | Biomedical Engineering.
National Center for Biotechnology Information. (n.d.). 3-(Butylamino)propionitrile.
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
Occupational Safety and Health Administration. (n.d.). 1910.111 - Storage and handling of anhydrous ammonia.
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Wikipedia. (n.d.). Polychlorinated biphenyl.
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Occupational Safety and Health Administration. (2024). AMMONIA.
Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties.